Diphenylphosphinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10O2P- |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
diphenylphosphinate |
InChI |
InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14)/p-1 |
InChI Key |
BEQVQKJCLJBTKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylphosphinates
For Researchers, Scientists, and Drug Development Professionals
Diphenylphosphinates are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ester functional group. These compounds and their parent acid, diphenylphosphinic acid, are of significant interest in various scientific fields, including organic synthesis, materials science, and particularly in drug development due to their roles as intermediates and as active pharmacophores. This technical guide provides a comprehensive overview of the core physical and chemical properties of diphenylphosphinic acid and several of its key esters, namely ethyl diphenylphosphinate, phenyl this compound, and pentafluorophenyl this compound.
Core Physical and Chemical Properties
The physical and chemical properties of diphenylphosphinates are primarily influenced by the nature of the ester group attached to the phosphorus atom. The following tables summarize the key quantitative data for diphenylphosphinic acid and its ethyl, phenyl, and pentafluorophenyl esters.
Table 1: Physical and Chemical Properties of Diphenylphosphinic Acid and Selected this compound Esters
| Property | Diphenylphosphinic Acid | Ethyl this compound | Phenyl this compound | Pentafluorophenyl this compound |
| CAS Number | 1707-03-5[1][2] | 1733-55-7[3] | 1706-96-3[4] | 138687-69-1[5][6] |
| Molecular Formula | C₁₂H₁₁O₂P[1][2][7] | C₁₄H₁₅O₂P[3] | C₁₈H₁₅O₂P[4] | C₁₈H₁₀F₅O₂P[5][8] |
| Molecular Weight | 218.19 g/mol [1][7][9] | 246.24 g/mol [3] | 294.3 g/mol [4] | 384.24 g/mol [5][6][8] |
| Appearance | White solid[1] | Colorless to light yellow liquid[10] | - | White crystalline powder[8] |
| Melting Point | 193-195 °C[1][2] | - | - | 47-60 °C[6][7][8] |
| Boiling Point | 334 °C[1] | 179-180 °C at 14 mmHg[10] | - | 192-193 °C at 11 mmHg[11] |
| Density | 1.331 g/cm³[1] | 1.066 g/mL at 25 °C[10][12] | - | - |
| pKa | 2.30[1] | - | - | - |
| Solubility | Very soluble in water[1]. Soluble in 0.1 M NaOH[9]. | Soluble in chloroform[12]. | - | - |
Experimental Protocols
Synthesis of this compound Esters
A general and widely used method for the synthesis of this compound esters involves the reaction of diphenylphosphinic chloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.[13]
General Protocol for Esterification:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with the desired alcohol and a suitable anhydrous solvent (e.g., diethyl ether or toluene).
-
Addition of Base: An appropriate base (e.g., triethylamine (B128534) or pyridine) is added to the alcohol solution.
-
Addition of Diphenylphosphinic Chloride: A solution of diphenylphosphinic chloride in the same anhydrous solvent is added dropwise to the stirred alcohol-base mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).
-
Workup: The resulting precipitate (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica (B1680970) gel.
Example: Synthesis of Pentafluorophenyl this compound (FDPP)
Pentafluorophenyl this compound can be prepared from diphenylphosphinic chloride and pentafluorophenol (B44920) in the presence of imidazole.[5][6][7]
Spectroscopic Data
The structural elucidation and characterization of diphenylphosphinates rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data of Diphenylphosphinic Acid
| Technique | Data |
| ¹H NMR | Spectra available, typically showing multiplets for the phenyl protons.[14] |
| ¹³C NMR | Spectra available.[9][14] |
| ³¹P NMR | Spectra available, providing a characteristic chemical shift for the phosphinate phosphorus atom.[14][15] |
| IR Spectroscopy | Characteristic absorptions for P=O, P-O-C, and P-C (phenyl) bonds are expected. |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can be observed. |
Note: Detailed, assigned spectral data for the specific esters are not consistently available in public databases. Researchers should acquire and interpret spectra for their specific samples.
Chemical Reactivity and Applications
Diphenylphosphinates are versatile reagents in organic synthesis. The pentafluorophenyl ester (FDPP) is a notable example, widely used as a coupling reagent in peptide synthesis.[5][6] It facilitates the formation of amide bonds with minimal racemization.[6][7][16]
Role in Peptide Synthesis
The use of FDPP in peptide synthesis involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of another amino acid.
Inhibition of Serine Proteases
Diaryl α-aminoalkylphosphonates are recognized as potent and selective mechanism-based inhibitors of serine proteases.[17] Their inhibitory action involves the formation of a stable, covalent adduct with the serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1][17]
Applications in Drug Development
The unique chemical properties of diphenylphosphinates make them valuable in drug design and development.[18][19] Their ability to act as stable mimics of the transition state of amide and ester hydrolysis makes them effective as enzyme inhibitors.[19] Furthermore, their utility as coupling agents in the synthesis of peptides and other complex molecules is crucial for the development of new therapeutic agents.[20] The phosphinate functional group is found in several pharmacologically important molecules.[18]
Conclusion
Diphenylphosphinates are a versatile class of organophosphorus compounds with a rich chemistry that lends itself to a variety of applications, from organic synthesis to medicinal chemistry. Their physical and chemical properties can be tuned by modifying the ester group, allowing for the design of reagents and molecules with specific functionalities. The ability of certain diphenylphosphinates to act as efficient coupling agents and potent enzyme inhibitors underscores their importance in contemporary chemical and pharmaceutical research. This guide provides a foundational understanding of these compounds for researchers and professionals working at the forefront of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Amino Diphenyl Phosphonates as Novel Inhibitors of Escherichia coli ClpP Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Pentafluorophenyl this compound 138687-69-1 [sigmaaldrich.com]
- 6. Pentafluorophenyl this compound 138687-69-1 [sigmaaldrich.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Ethyldiphenylphosphine | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diphenylphosphinic acid(1707-03-5) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Phosphinamides: a new class of amino protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. nmr.oxinst.com [nmr.oxinst.com]
The Multifaceted Role of Diphenylphosphinates in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The diphenylphosphinate moiety and its derivatives have emerged as a versatile and powerful class of reagents and ligands in modern organic synthesis. Their unique electronic and steric properties have been harnessed to facilitate a wide range of chemical transformations, from the construction of complex carbon-carbon and carbon-heteroatom bonds to intricate molecular rearrangements. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound-containing compounds, offering valuable insights for researchers and professionals in the field of chemical and pharmaceutical development.
Diphenylphosphino-Containing Ligands in Palladium-Catalyzed Cross-Coupling Reactions
The most prominent application of the diphenylphosphino group is in the design of ligands for transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of C-C, C-N, and C-O bonds, and the choice of ligand is critical in controlling the efficiency, selectivity, and scope of the transformation. Diphenylphosphino-containing ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are prized for their ability to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[1][2]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. The reaction couples an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base.
Mechanism of Action:
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The diphenylphosphino ligand plays a crucial role in each of these steps:
-
Oxidative Addition: A low-valent Pd(0) species, stabilized by the diphenylphosphino ligand, undergoes oxidative addition to the organohalide (R¹-X), forming a Pd(II) intermediate. The ligand's steric bulk and electron-donating properties can influence the rate of this step.
-
Transmetalation: The organoboron species (R²-B(OR)₂) is activated by the base, forming a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide or triflate. The nature of the ligand can affect the efficiency of this transfer.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The ligand's bite angle and flexibility are critical for facilitating this final step.[3]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Quantitative Data on Diphenylphosphino Ligands in Suzuki-Miyaura Coupling:
The choice of a diphenylphosphino-containing ligand can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes the performance of different ligands in the coupling of various aryl halides with arylboronic acids.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| dppf | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 90 | >95 | [4] |
| dppf | 2-Chloropyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 92 | [5] |
| XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 98 | [6] |
| SPhos | 2-Chloro-N-methylpyrrole | 3,5-Dimethylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |
| RuPhos | 4-Chloro-N-Boc-indole | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 96 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling using PdCl₂(dppf)
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using a PdCl₂(dppf) catalyst.[8]
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
PdCl₂(dppf) (0.02 mmol, 2 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, boronic acid, PdCl₂(dppf), and potassium carbonate.
-
Add the 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1]
Mechanism of Action:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The diphenylphosphino ligand is crucial for the efficiency of this process, particularly with less reactive aryl chlorides.[9]
-
Oxidative Addition: The Pd(0)L₂ complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the desired arylamine (Ar-NR₂) and regenerate the Pd(0) catalyst.
Catalytic Cycle of the Buchwald-Hartwig Amination:
Quantitative Data on Diphenylphosphino Ligands in Buchwald-Hartwig Amination:
The steric and electronic properties of diphenylphosphino ligands are critical for achieving high yields and, in the case of chiral ligands, high enantioselectivity.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-BINAP | 1-Bromo-2-methylnaphthalene | Aniline | NaOt-Bu | Toluene | 100 | 92 | 96 | [10] |
| dtbpf | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 98 | - | [1] |
| XPhos | 4-Chloroanisole | n-Hexylamine | K₃PO₄ | t-BuOH | 100 | 95 | - | [11] |
| BippyPhos | 2-Chloropyridine | Indole | K₂CO₃ | 1,4-Dioxane | 110 | 94 | - | [12] |
| RuPhos | 4-Chlorotoluene | Pyrrolidine | LiHMDS | THF | 65 | 99 | - | [7] |
Experimental Protocol: Buchwald-Hartwig Amination using a Biarylphosphine Ligand
The following is a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a primary amine.[12]
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
BippyPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, to a vial add Pd₂(dba)₃, BippyPhos, and sodium tert-butoxide.
-
Add toluene, followed by the aryl chloride and the primary amine.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
The Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a valuable tool for the synthesis of substituted alkenes.
Mechanism of Action:
The catalytic cycle of the Heck reaction involves the following key steps:
-
Oxidative Addition: A Pd(0) species, stabilized by a phosphine (B1218219) ligand, undergoes oxidative addition to the aryl or vinyl halide.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.
-
Syn-β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Catalytic Cycle of the Heck Reaction:
Quantitative Data on Diphenylphosphino Ligands in the Heck Reaction:
While phosphine-free conditions have been developed for the Heck reaction, phosphine ligands are often crucial for reactions involving less reactive substrates.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| P(o-tolyl)₃ | Iodobenzene | Styrene | K₂CO₃ | DMF | 100 | 95 | [13] |
| dppf | 4-Bromobenzonitrile | n-Butyl acrylate (B77674) | Et₃N | DMF | 120 | 88 | [14] |
| PCy₃ | 4-Chlorotoluene | Styrene | Cs₂CO₃ | 1,4-Dioxane | 120 | 92 | [15] |
Experimental Protocol: Heck Reaction
The following is a general procedure for the Heck reaction of an aryl bromide with an acrylate.
-
Materials:
-
Aryl bromide (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (1.5 mmol)
-
DMF (5 mL)
-
-
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂, P(o-tolyl)₃, the aryl bromide, and DMF under an inert atmosphere.
-
Add the n-butyl acrylate and triethylamine.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diphenylphosphinates as Reagents in Organic Synthesis
Beyond their role as ligands, this compound derivatives are valuable reagents for various organic transformations, including rearrangements and functional group interconversions.
Aza-Baeyer–Villiger Rearrangement using Amino Diphenylphosphinates
The aza-Baeyer–Villiger rearrangement is a powerful method for the synthesis of lactams from cyclic ketones. The use of amino diphenylphosphinates provides a mild and efficient alternative to classical methods like the Beckmann and Schmidt rearrangements.[16][17]
Mechanism of Action:
The reaction is proposed to proceed through a Criegee-like intermediate, which is different from the oxime intermediate in the Beckmann rearrangement.[18]
-
Nucleophilic Attack: The amino this compound attacks the carbonyl carbon of the cyclobutanone (B123998).
-
Formation of a Criegee-like Intermediate: A tetrahedral intermediate is formed.
-
Rearrangement: The migratory aptitude of the adjacent groups is similar to that in the parent Baeyer–Villiger reaction, leading to a regioselective and stereospecific insertion of the nitrogen atom.[19]
-
Product Formation: The intermediate collapses to form the γ-lactam product.
Proposed Reaction Pathway for the Aza-Baeyer–Villiger Rearrangement:
Quantitative Data for the Aza-Baeyer–Villiger Rearrangement:
This method has been shown to be highly efficient and stereospecific.[17]
| Substrate (Cyclobutanone) | Aminating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Enantiospecificity (%) | Reference |
| 3-Phenylcyclobutanone | H₂NOPO(Ph)₂ | DMF | rt | 85 | >99:1 | >99 | [17] |
| Bicyclic cyclobutanone | H₂NOPO(Ph)₂ | DMF | rt | 78 | >99:1 | >99 | [17] |
Experimental Protocol: Aza-Baeyer–Villiger Rearrangement
The following is a general procedure for the aza-Baeyer–Villiger rearrangement of a cyclobutanone.[16]
-
Materials:
-
Cyclobutanone (0.5 mmol)
-
Amino this compound (0.55 mmol)
-
Anhydrous DMF (2.5 mL)
-
-
Procedure:
-
To an oven-dried tube, add the amino this compound and suspend it in DMF (1.5 mL).
-
Dissolve the cyclobutanone in DMF (1.0 mL) and add it to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Curtius Rearrangement using Diphenyl Phosphorazidate (DPPA)
Diphenyl phosphorazidate (DPPA) is a versatile and stable reagent for the Curtius rearrangement, which converts carboxylic acids into isocyanates, which can then be trapped by various nucleophiles to form amines, ureas, or carbamates.[20][21]
Mechanism of Action:
The reaction proceeds through the in-situ formation of an acyl azide (B81097).[22]
-
Acyl Phosphate (B84403) Formation: The carboxylate anion attacks the phosphorus atom of DPPA to form an acyl phosphate intermediate.
-
Acyl Azide Formation: The acyl phosphate undergoes either an SNi-type rearrangement or an SN2-type reaction with the azide anion to form the acyl azide.
-
Curtius Rearrangement: The acyl azide loses dinitrogen upon heating to form an isocyanate.
-
Nucleophilic Trapping: The isocyanate is then trapped by a nucleophile (e.g., an alcohol to form a carbamate).
Reaction Scheme of the Curtius Rearrangement with DPPA:
Experimental Protocol: Synthesis of Diphenyl Phosphorazidate (DPPA)
The following is a procedure for the synthesis of DPPA.[23]
-
Materials:
-
Diphenyl phosphorochloridate (56.8 g, 0.21 mol)
-
Sodium azide (16.3 g, 0.25 mol)
-
Anhydrous acetone (B3395972) (300 mL)
-
-
Procedure:
-
In a round-bottomed flask, stir a mixture of diphenyl phosphorochloridate and sodium azide in anhydrous acetone at room temperature for 21 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Distill the residue under vacuum (bp 134–136 °C at 0.2 mmHg) to obtain diphenyl phosphorazidate as a colorless oil.
-
Diphenylphosphinoyl Group in Organic Synthesis
The diphenylphosphinoyl (Ph₂P(O)-) group can also act as a migrating functional group and be incorporated into reagents for radical reactions.
Diphenylphosphinoyl as a Migrating Group
The diphenylphosphinoyl group can undergo migration in certain molecular frameworks, enabling the synthesis of complex structures like substituted dienes.[24][25] The migration typically occurs in allyldiphenylphosphine (B1266624) oxides.
Mechanism of Migration:
The migration of the diphenylphosphinoyl group is a key step in certain synthetic routes. For example, in the synthesis of allyldiphenylphosphine oxides, a rearrangement can occur.
Experimental Protocol: Synthesis of Allyl Diphenylphosphine (B32561) Oxide
The following procedure describes the synthesis of allyl diphenylphosphine oxide, which can involve a rearrangement.
-
Materials:
-
Diphenylphosphine chloride (11 g, 0.05 mol)
-
Allyl alcohol (2.9 g, 0.05 mol)
-
Pyridine (B92270) (4.0 g, 0.05 mol)
-
Anhydrous ether (50 mL)
-
-
Procedure:
-
Stir a mixture of diphenylphosphine chloride and allyl alcohol in anhydrous ether at room temperature.
-
Slowly add pyridine to the mixture.
-
After 40 minutes, filter off the pyridine hydrochloride and remove the ether by distillation.
-
Heat the liquid residue to 150 °C, which initiates an exothermic reaction.
-
Distill the product under vacuum.
-
Diphenylphosphine Oxides as Radical Allylating Agents
Substituted allyl diphenylphosphine oxides can serve as effective radical allylating agents, providing a tin-free alternative to traditional methods.[26]
Mechanism of Action:
The reaction involves the radical addition to a dithiocarbonate followed by fragmentation, where the diphenylphosphine oxide acts as a leaving group.
Workflow for Radical Allylation:
This guide highlights the diverse and critical roles of this compound-containing compounds in organic synthesis. From their indispensable function as ligands in palladium-catalyzed cross-coupling reactions to their utility as versatile reagents for complex rearrangements, these compounds offer a broad toolkit for the modern synthetic chemist. A thorough understanding of their mechanisms of action is paramount for the rational design of new synthetic strategies and the efficient construction of valuable molecules in academic and industrial research.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. google.com [google.com]
- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Stereospecific Nitrogen Insertion Using Amino Diphenylphosphinates: An Aza-Baeyer-Villiger Rearrangement [organic-chemistry.org]
- 17. Stereospecific Nitrogen Insertion Using Amino Diphenylphosphinates: An Aza-Baeyer-Villiger Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Organic synthesis using diphenylphosphinoyl as a migrating functional group: diene synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]
A Historical Review of Diphenylphosphinate Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diphenylphosphinate and its derivatives represent a cornerstone in the field of organophosphorus chemistry. Their unique electronic and steric properties have led to their widespread application, from intermediates in organic synthesis to crucial components in catalysis and medicinal chemistry. This technical guide provides a comprehensive historical literature review of this compound chemistry, focusing on its synthesis, reactivity, and applications, with a particular emphasis on quantitative data and detailed experimental protocols.
Synthesis of Diphenylphosphinates
The synthesis of diphenylphosphinates has evolved significantly over the years, with several key methods emerging as staples in the synthetic chemist's toolbox. These methods primarily include the reaction of chlorodiphenylphosphine (B86185) with alcohols, the Michaelis-Arbuzov reaction, and the use of Grignard reagents.
From Chlorodiphenylphosphine
A common and versatile method for the preparation of this compound esters involves the reaction of chlorodiphenylphosphine with an appropriate alcohol in the presence of a base, followed by oxidation.
Experimental Protocol: Synthesis of this compound Esters from Chlorodiphenylphosphine
-
A solution of chlorodiphenylphosphine (Ph₂PCl) in a dry, inert solvent such as diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
The appropriate alcohol (ROH) and a base (e.g., triethylamine) are added dropwise to the stirred solution at a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete formation of the phosphinite ester intermediate.
-
The reaction mixture is then cooled, and an oxidizing agent, such as hydrogen peroxide (H₂O₂), is added carefully to oxidize the P(III) center to P(V).
-
The resulting this compound ester is then isolated and purified using standard techniques such as extraction and column chromatography.
| Ester | Alcohol | Base | Solvent | Yield (%) |
| Methyl this compound | Methanol | Triethylamine | Diethyl Ether | - |
| Ethyl this compound | Ethanol | Triethylamine | Diethyl Ether | - |
| Isopropyl this compound | Isopropanol | Triethylamine | Diethyl Ether | - |
| n-Butyl this compound | n-Butanol | Triethylamine | Diethyl Ether | - |
Note: Specific yield data for this general method requires consulting various literature sources for each specific ester.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of phosphorus-carbon bond formation and can be adapted for the synthesis of diphenylphosphinates.[1][2][3] This reaction typically involves the reaction of a phosphonite with an alkyl halide.
Experimental Protocol: Michaelis-Arbuzov Synthesis of a this compound
-
A mixture of a diphenylphosphinite ester (Ph₂POR) and an alkyl halide (R'X) is heated, often neat or in a high-boiling solvent.
-
The reaction proceeds via an Sₙ2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate.
-
The halide ion then attacks the R group of the phosphinite ester in a second Sₙ2 reaction, leading to the formation of the this compound and a new alkyl halide (RX).
-
The product is then isolated and purified. Modern variations may employ Lewis acid catalysts or microwave irradiation to improve reaction conditions and yields.[1][4][5]
| Phosphinite Reactant | Alkyl Halide | Product | Yield (%) | Reference |
| Ethyl diphenylphosphinite | Methyl iodide | Methyl this compound | - | [3] |
| Methyl diphenylphosphinite | Ethyl bromide | Ethyl this compound | - | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Grignard Reagent-Based Syntheses
Grignard reagents provide a powerful method for the formation of P-C bonds and can be used to synthesize diphenylphosphinic acid and its precursors.
Experimental Protocol: Synthesis of Diphenylphosphinic Acid via Grignard Reagents
-
A Grignard reagent, such as phenylmagnesium bromide (PhMgBr), is prepared in a dry ether solvent.
-
This Grignard reagent is then reacted with a phosphorus source, such as phosphorus oxychloride (POCl₃) or a dichlorophosphinyl compound.
-
The reaction mixture is carefully hydrolyzed with an acidic solution.
-
The resulting diphenylphosphinic acid is then isolated by filtration and can be further purified by recrystallization. A reported overall yield for this multi-step process, starting from phosphorus oxychloride, is approximately 76.6%.[6]
| Phosphorus Source | Grignard Reagent | Product | Overall Yield (%) | Reference |
| Phosphorus oxychloride | Phenylmagnesium bromide | Diphenylphosphinic acid | 76.6 | [6] |
| Dichlorophenylphosphine (B166023) | Phenylmagnesium bromide | Diphenylphosphine | - | [7] |
Note: The synthesis of tertiary phosphines using Grignard reagents with chlorodiphenylphosphine or dichlorophenylphosphine can also be a route to precursors of diphenylphosphinates. Yields for these reactions are reported to be in the range of 46-86%.[7]
Reactivity of Diphenylphosphinates
The reactivity of diphenylphosphinates is dominated by the electrophilic nature of the phosphorus center, making them susceptible to nucleophilic attack. This reactivity is central to their utility in various chemical transformations.
Hydrolysis
The hydrolysis of this compound esters can occur under both acidic and basic conditions to yield diphenylphosphinic acid and the corresponding alcohol. The kinetics of this reaction have been studied to understand the influence of substituents and reaction conditions.
Quantitative Data on this compound Hydrolysis:
| Ester | Conditions | Second-Order Rate Constant (k) | Reference |
| p-Nitrophenyl this compound | Alkaline (OH⁻ in H₂O at 25.0 °C) | - | [8] |
| Substituted Phenyl Diphenylphosphinates | Alkaline (OH⁻ in H₂O at 25.0 °C) | Hammett ρ value = 1.55 | [8] |
Note: Detailed kinetic data often requires specialized studies and may not be broadly available in a comparative format.
Reactions with Nucleophiles
Diphenylphosphinates react with a variety of nucleophiles, such as amines and phenoxides. These reactions typically proceed via a nucleophilic substitution at the phosphorus center.
Quantitative Data on Reactions with Nucleophiles:
| This compound | Nucleophile | Conditions | Observations | Reference |
| p-Nitrophenyl this compound | n-Butylamine | Acetonitrile, 30°C | Rate = k[Ester][Amine]² | |
| p-Nitrophenyl this compound | Piperidine | Acetonitrile, 50°C | Second-order kinetics | |
| Aryl diphenylphosphinates | Imidazole | 25°C | Hammett ρ value = 2.88 | [8] |
Applications of Diphenylphosphinates
The unique properties of the this compound moiety have led to its incorporation in a diverse range of applications, most notably in drug development and catalysis.
In Drug Development
Diphenylphosphinates have been extensively explored as bioisosteres of phosphates and carboxylates in medicinal chemistry. They can act as transition-state analogue inhibitors of enzymes and are often incorporated into prodrugs to improve bioavailability.
A prominent example of a this compound-containing drug is Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[9][10][11][12] Fosinopril is a prodrug that is hydrolyzed in vivo to its active form, fosinoprilat.[10][11]
Mechanism of Action of Fosinopril:
Bioavailability Data for Selected Phosphonate/Phosphinate Prodrugs:
| Parent Drug | Prodrug Moiety | Oral Bioavailability (%) | Reference |
| Perzinfotel (B1679659) | Oxymethylene-spaced diphenyl | Increased 2.5-fold over parent | [13] |
| MB05032 | Bisamidate (ethyl L-alaninate) | 22 (from 2% for parent) | [14] |
| Cidofovir | Lipid alkoxyalkyl ester | 88 (from <5% for parent) | [14] |
| Tenofovir | Pivaloyloxymethyl (POM) | 37.8 (from <12% for parent) | [14] |
In Peptide Synthesis
Diphenylphosphinates have been utilized as efficient coupling reagents in peptide synthesis. Reagents like pentafluorophenyl this compound (FDPP) have been shown to be effective for the formation of amide bonds with minimal racemization.[15][16][17]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using a this compound Coupling Reagent
In Catalysis
Diphenylphosphine derivatives, which can be prepared from this compound precursors, are widely used as ligands in transition metal catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic and steric properties of these ligands are crucial for the efficiency and selectivity of the catalytic cycle.
Quantitative Data for Diphenylphosphine Ligands in Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Yield (%) | TON | Reference |
| Aryl Chlorides | Phenylboronic acid | Di(2,6-dimethylmorpholino)phenylphosphine | - | Excellent | - | [18] |
| Phenyl chloride | 4-Tolylboronic acid | Di(1-adamantyl)phosphinous acid | - | 99 | - | [19] |
| Aryl Bromides/Chlorides | Various | SPhos | 0.0005 - 1 | High | - | [20] |
Note: TON (Turnover Number) is a measure of catalyst activity and is highly dependent on specific reaction conditions.
Conclusion
The chemistry of diphenylphosphinates is a rich and evolving field. From their fundamental synthesis and reactivity to their sophisticated applications in medicine and catalysis, these compounds continue to be of significant interest to the scientific community. The historical development of synthetic methods has provided a robust platform for the creation of a wide array of this compound derivatives, each with tailored properties for specific applications. The understanding of their reactivity has enabled their use as versatile intermediates and functional moieties. As research progresses, the full potential of this compound chemistry is yet to be realized, with new discoveries promising to further expand their impact on science and technology.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Fosinopril Sodium used for? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fosinopril (Monopril): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Prodrugs of perzinfotel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. people.uniurb.it [people.uniurb.it]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Toxicity of Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the safety and toxicity of diphenylphosphinate (CAS No. 1707-03-5). It is intended for informational purposes for a scientific audience. Significant data gaps exist in the public domain regarding the comprehensive toxicological profile of this compound.
Chemical and Physical Properties
This compound, also known as diphenylphosphinic acid, is a white, odorless solid with a melting point of 193-196 °C.[1] It is sparingly soluble in water.[2]
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]
Toxicological Data
The publicly available quantitative toxicological data for this compound is limited. The following tables summarize the available information.
Table 1: Acute Toxicity of this compound
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 | Subcutaneous | Mouse | 1 g/kg (1000 mg/kg) | Details of toxic effects not reported other than lethal dose value. | [5][6] |
Data Gaps: There is a notable absence of data for acute oral and dermal toxicity (LD50 values). Information on repeated dose toxicity (sub-acute, sub-chronic, and chronic studies) is also not publicly available.
Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity
| Endpoint | Assay Type | Results | Reference |
| Genotoxicity | Not Specified | One Safety Data Sheet notes "Mutagenicity" without providing details or classification. | [3] |
| Carcinogenicity | No studies found | Data not available | |
| Reproductive and Developmental Toxicity | No studies found | Data not available |
Critical Data Gaps: There is a significant lack of information regarding the genotoxic, carcinogenic, and reproductive and developmental effects of this compound. No standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal aberration, in vivo micronucleus) appears to be publicly available.
Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
There is no publicly available information on the toxicokinetics of this compound.
Mechanism of Toxicity
No studies detailing the mechanism of toxicity for this compound were identified. Research into the structurally related compound, diphenyl phosphate (B84403) (DPHP), a metabolite of the flame retardant triphenyl phosphate (TPHP), has shown that it can disrupt mitochondrial function and heme biosynthesis in developing zebrafish, leading to cardiotoxicity and hematotoxicity.[7][8] However, it is crucial to note that these findings for DPHP may not be directly extrapolated to this compound.
Experimental Protocols
Detailed experimental protocols for the cited toxicity data are not available in the public domain. The single LD50 value originates from a 1953 publication which is not readily accessible.[5][6] For illustrative purposes, a generic workflow for a standard acute oral toxicity study (up-and-down procedure, as per OECD Guideline 425) is provided below.
Caption: Generic workflow for an acute oral LD50 study (Up-and-Down Procedure).
Visualizations
Caption: Identified health hazards associated with this compound exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [guidechem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RTECS NUMBER-SZ5315000-Chemical Toxicity Database [drugfuture.com]
- 6. Diphenylphosphinic acid | CAS#:1707-03-5 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Diphenylphosphinate and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of diphenylphosphinate and its parent compound, diphenylphosphinic acid, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating available quantitative data, detailing experimental methodologies, and illustrating a key experimental workflow.
Introduction to this compound and its Significance
Diphenylphosphinic acid (DPPA) and its derivatives, collectively referred to as diphenylphosphinates, are organophosphorus compounds with a wide range of applications. They are utilized as reactive flame retardants, efficient promoters for palladium catalytic systems, and as intermediates in the synthesis of bidentate ligands and peptide coupling agents.[1][2] A thorough understanding of their solubility in different solvents is crucial for their synthesis, purification, formulation, and application in various chemical and pharmaceutical processes.[3]
Quantitative Solubility Data
Solubility of Diphenylphosphinic Acid (DPPA)
The solubility of diphenylphosphinic acid has been experimentally determined in nine common solvents at various temperatures.[3][4] The data, expressed in grams of solute per 100 grams of solvent, is presented in the tables below. The experimental uncertainty for these measurements is reported to be within 2.0%.[3][4]
Table 1: Solubility of Diphenylphosphinic Acid in Various Solvents (g / 100g of solvent) [3][4]
| Temperature (°C) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | n-Heptane | Carbon Tetrachloride | Cyclohexane | 1,4-Dioxane |
| 10.0 | 25.81 | 22.13 | 20.15 | 10.55 | 1.89 | 0.03 | 0.25 | 0.05 | 15.21 |
| 20.0 | 30.55 | 26.89 | 24.56 | 13.21 | 2.55 | 0.05 | 0.38 | 0.08 | 18.99 |
| 30.0 | 36.12 | 32.78 | 29.89 | 16.55 | 3.45 | 0.08 | 0.58 | 0.13 | 23.65 |
| 40.0 | 42.66 | 39.88 | 36.33 | 20.78 | 4.68 | 0.13 | 0.88 | 0.21 | 29.41 |
| 50.0 | 50.33 | 48.45 | 44.11 | 26.11 | 6.33 | 0.21 | 1.32 | 0.33 | 36.55 |
| 60.0 | 59.33 | 58.78 | 53.55 | 32.88 | 8.55 | 0.33 | 2.01 | 0.52 | 45.44 |
Qualitative Solubility of this compound Derivatives
-
Sodium this compound : Described as being soluble in water and organic solvents.[5]
-
Potassium Diphenylphosphide : Reported to be soluble in organic solvents such as ether and dimethylformamide.
-
Diphenylphosphine : Miscible with ethanol, ether, and benzene.[6]
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. The gravimetric method is a common and reliable technique for determining the solubility of a solid in a liquid.[7]
Detailed Methodology for Gravimetric Solubility Determination
This protocol outlines the steps for determining the solubility of a compound like diphenylphosphinic acid in a given solvent using the gravimetric method.
Objective: To accurately measure the concentration of a saturated solution of a solute in a solvent at a specific temperature.
Materials and Equipment:
-
Analytical balance (uncertainty ± 0.0001 g)
-
Thermostatic water bath or heating/cooling system
-
Equilibrium cell (e.g., jacketed glass vessel) with a magnetic stirrer
-
Calibrated thermometer
-
Syringe with a filter (pore size appropriate to retain the solid)
-
Pre-weighed vials
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of the solid solute (e.g., diphenylphosphinic acid) to a known mass of the chosen solvent in the equilibrium cell. The presence of undissolved solid is essential to ensure that a saturated solution is formed.
-
Equilibration: Place the equilibrium cell in the thermostatic bath set to the desired temperature. Stir the mixture vigorously to facilitate the dissolution process. Allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally; for diphenylphosphinic acid, 2 hours has been reported to be sufficient.[7]
-
Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid drawing any solid particles.
-
Mass Determination of the Saturated Solution: Dispense the withdrawn supernatant into a pre-weighed vial and immediately seal it to prevent solvent evaporation. Weigh the vial containing the saturated solution to determine its mass.
-
Solvent Evaporation: Place the vial (with the lid removed or loosened) in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant mass of the solute is achieved.
-
Mass Determination of the Solute: After cooling the vial to room temperature in a desiccator, weigh the vial containing the dry solute.
-
Calculation of Solubility: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent using the following formula:
Solubility (g / 100g solvent) = (mass of solute / mass of solvent) * 100
Where:
-
mass of solute is the final mass of the dry solute.
-
mass of solvent is the mass of the saturated solution minus the mass of the solute.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility as described in the experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Diphenylphosphinic acid CAS#: 1707-03-5 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphenylphosphine [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Analysis of Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize diphenylphosphinate and its derivatives. Due to the greater availability of complete datasets for diphenylphosphinic acid, a closely related compound, it will be used as the primary illustrative example. Data for simple this compound esters, such as methyl and ethyl this compound, will be included where available to highlight the key spectroscopic features of the this compound functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organophosphorus compounds. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, detailed information about the molecular framework, connectivity, and chemical environment can be obtained.
The following tables summarize the NMR spectroscopic data for diphenylphosphinic acid, providing a reference for the interpretation of this compound spectra.
Table 1: ¹H NMR Data for Diphenylphosphinic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.5 (variable) | br s | 1H | P-OH |
| 7.85 - 7.75 | m | 4H | ortho-Ar-H |
| 7.55 - 7.40 | m | 6H | meta/para-Ar-H |
Solvent: DMSO-d6. Data sourced from spectral databases.[1][2][3]
Table 2: ¹³C NMR Data for Diphenylphosphinic Acid
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 133.5 | d | ipso-Ar-C |
| 132.0 | d | para-Ar-C |
| 131.5 | d | ortho-Ar-C |
| 128.5 | d | meta-Ar-C |
Solvent: DMSO-d6. Note: The signals for the aromatic carbons are split into doublets due to coupling with the ³¹P nucleus.[2][4]
Table 3: ³¹P NMR Data for Diphenylphosphinic Acid and Related Compounds
| Compound | Chemical Shift (δ) ppm |
| Diphenylphosphinic Acid | +23.2 |
| Diphenylphosphinic Chloride | +43.0 |
| Methyl this compound | Not available |
| Ethyl this compound | +35.1 |
Reference: 85% H₃PO₄.[2][5][6][7] The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom.[8][9]
A general protocol for obtaining NMR spectra of a solid this compound sample is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining high-resolution spectra.
-
Tune and match the probe for the ¹H, ¹³C, and ³¹P frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Process the data similarly to the ¹H spectrum.
-
-
³¹P NMR Acquisition:
Caption: Workflow for NMR spectroscopic analysis of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Table 4: Characteristic IR Absorptions for Diphenylphosphinic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2500 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3080-3050 | Medium | C-H stretch (aromatic) |
| 1435 | Strong | P-Ph stretch |
| 1200-1100 | Strong | P=O stretch |
| 1120 | Strong | C-H in-plane bend |
| 998 | Medium | P-O-H bend |
| 750-690 | Strong | C-H out-of-plane bend |
Data for solid sample (KBr pellet or Nujol mull).[11][12][13]
For a this compound ester, the broad O-H stretching band would be absent and replaced by characteristic C-O and C-H stretching vibrations from the alkoxy group.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
-
Data Acquisition:
-
Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Caption: Information derived from different spectroscopic techniques for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).
Table 5: Mass Spectrometry Data for Diphenylphosphinic Acid
| m/z | Relative Intensity (%) | Proposed Fragment |
| 218 | 100 | [M]⁺ (Molecular Ion) |
| 201 | 76 | [M - OH]⁺ |
| 183 | 5 | [M - OH - H₂O]⁺ |
| 155 | 10 | [C₆H₅PO₂H]⁺ |
| 141 | 30 | [C₁₂H₉]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI). Data sourced from NIST Chemistry WebBook.[14][15]
For a this compound ester, the molecular ion peak would correspond to its specific molecular weight. Fragmentation patterns would likely involve the loss of the alkoxy group and subsequent fragmentation of the diphenylphosphinoyl cation.
A general protocol for obtaining a mass spectrum of a this compound sample is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.
-
-
Instrumentation and Ionization:
-
Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight of less volatile or thermally labile compounds.
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph (LC-MS). For EI, the sample is often introduced through a gas chromatograph (GC-MS) or a direct insertion probe.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range.
-
For tandem mass spectrometry (MS/MS), select the precursor ion (e.g., the molecular ion) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum, which provides further structural information.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
-
This guide provides a foundational understanding of the key spectroscopic techniques for the characterization of this compound. For more specific applications, optimization of the experimental protocols may be necessary.
References
- 1. Diphenylphosphinic acid(1707-03-5) 1H NMR [m.chemicalbook.com]
- 2. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Diphenylphosphinic acid(1707-03-5) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ethyldiphenylphosphine | C14H15P | CID 69082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Theoretical and Computational Exploration of Diphenylphosphinate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of diphenylphosphinate and its parent acid, diphenylphosphinic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data on its synthesis, structural characteristics, spectroscopic properties, and computational analysis. This document aims to facilitate a deeper understanding of this compound's chemical behavior and its potential applications, particularly in the design of enzyme inhibitors.
Core Concepts: Structure and Properties
This compound, with the chemical formula (C₆H₅)₂PO₂⁻, is the conjugate base of diphenylphosphinic acid. The central phosphorus atom is bonded to two phenyl rings and two oxygen atoms, exhibiting a tetrahedral geometry. The negative charge is delocalized across the two oxygen atoms, contributing to its stability.
Structural Parameters
The precise bond lengths and angles of the this compound moiety are best understood through X-ray crystallography of its protonated form, diphenylphosphinic acid. The crystal structure reveals a distorted tetrahedral geometry around the phosphorus atom.
| Parameter | Value |
| Bond Lengths (Å) | |
| P=O | 1.495 |
| P-OH | 1.536 |
| P-C (phenyl) | 1.79 (avg) |
| Bond Angles (°) | |
| O=P-OH | 116.5 |
| O=P-C | 111.8 (avg) |
| HO-P-C | 106.5 (avg) |
| C-P-C | 106.9 |
Table 1: Key bond lengths and angles of diphenylphosphinic acid from X-ray crystallography data.[1]
Spectroscopic Signature
The structural features of this compound are reflected in its characteristic spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: Diphenylphosphinic acid typically exhibits a single resonance in the ³¹P NMR spectrum. The chemical shift is sensitive to the solvent and concentration. In CDCl₃, a chemical shift of approximately +25 to +30 ppm is commonly observed.[2]
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl protons and the acidic proton of the hydroxyl group. The phenyl protons typically appear as multiplets in the aromatic region (δ 7.4-8.0 ppm). The acidic proton signal is broad and its chemical shift is dependent on concentration and solvent.[3][4]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl (ortho) | ~7.8-8.0 | m | - |
| Phenyl (meta, para) | ~7.4-7.6 | m | - |
| P-OH | Variable | br s | - |
Table 2: Typical ¹H NMR spectral data for diphenylphosphinic acid.
Infrared (IR) Spectroscopy:
The IR spectrum of diphenylphosphinic acid shows characteristic vibrational frequencies for the P=O, P-O-H, and P-C bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2900-3100 | C-H (aromatic) stretch | Medium |
| ~2500-2700 | O-H stretch (hydrogen-bonded) | Broad, Medium |
| ~1600, 1480, 1440 | C=C (aromatic) stretch | Medium-Strong |
| ~1170 | P=O stretch | Strong |
| ~900-1000 | P-OH stretch | Strong |
| ~700-750 | C-H (aromatic) out-of-plane bend | Strong |
Table 3: Characteristic FTIR peak assignments for diphenylphosphinic acid.[5][6]
Synthesis and Experimental Protocols
Synthesis of Diphenylphosphinic Acid
A common method for the synthesis of diphenylphosphinic acid involves the hydrolysis of diphenylphosphinic chloride.
Protocol:
-
Reaction Setup: A solution of diphenylphosphinic chloride in a suitable solvent (e.g., acetone (B3395972) or dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: Water is added dropwise to the stirred solution. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting material's characteristic odor.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure diphenylphosphinic acid.
Characterization Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. A phosphoric acid external standard is typically used for referencing.
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography:
-
Crystal Growth: Grow single crystals of diphenylphosphinic acid suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[1]
Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of this compound.
DFT Methodology
Protocol:
-
Geometry Optimization: The molecular geometry of diphenylphosphinic acid or the this compound anion is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental IR spectra.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain molecular orbital energies (HOMO, LUMO), electron density distributions, and other electronic properties.
Molecular Orbitals and Reactivity
DFT calculations reveal the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity.
-
HOMO: For the this compound anion, the HOMO is typically localized on the oxygen atoms, indicating that these are the primary sites for electrophilic attack.
-
LUMO: The LUMO is often distributed over the P-C bonds and the phenyl rings, suggesting these regions are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
| Orbital | Energy (eV) | Description |
| LUMO | (Calculated Value) | Primarily localized on P-C σ* and phenyl π* orbitals |
| HOMO | (Calculated Value) | Primarily localized on the oxygen lone pairs |
Table 4: Representative DFT-calculated frontier molecular orbital data for the this compound anion (values are method-dependent).
Application in Drug Development: Enzyme Inhibition
This compound derivatives have shown promise as enzyme inhibitors, particularly targeting serine proteases. A notable example is the inhibition of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism.
Mechanism of DPP-IV Inhibition
Dipeptide diphenyl phosphonate (B1237965) esters act as mechanism-based, irreversible inhibitors of DPP-IV.[7] The inhibition proceeds through the formation of a covalent adduct with the catalytic serine residue in the enzyme's active site.[7]
-
Initial Binding: The inhibitor, mimicking the natural dipeptide substrate, binds to the active site of DPP-IV.
-
Nucleophilic Attack: The catalytic serine residue (Ser630) performs a nucleophilic attack on the phosphorus atom of the phosphonate.
-
Covalent Adduct Formation: This attack leads to the displacement of one of the phenoxy groups and the formation of a stable, covalent phosphinyl-enzyme complex, thereby inactivating the enzyme.
This inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), leading to enhanced insulin (B600854) secretion and improved glycemic control. This mechanism makes this compound derivatives attractive scaffolds for the development of anti-diabetic drugs.[8][9][10]
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. The presented data on its structure, spectroscopy, and synthesis, combined with insights from computational modeling, offer a solid foundation for further research and development. The role of this compound derivatives as enzyme inhibitors, particularly in the context of DPP-IV, highlights their potential in medicinal chemistry and drug design. The methodologies and data compiled herein are intended to aid researchers in the rational design and investigation of novel this compound-based compounds with tailored properties and biological activities.
References
- 1. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Diphenylphosphinic acid(1707-03-5) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Dipeptide-derived diphenyl phosphonate esters: mechanism-based inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthesis of Diphenylphosphinate: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and original synthesis of diphenylphosphinate, a cornerstone molecule in organophosphorus chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the historical context, key synthetic methodologies with experimental protocols, and the biological significance of this compound derivatives as enzyme inhibitors.
Historical Perspective: The Dawn of Carbon-Phosphorus Bond Formation
The journey to this compound is intrinsically linked to the groundbreaking work of German chemist August Michaelis. In 1898, Michaelis discovered a novel reaction that forged a stable carbon-phosphorus bond, a fundamental transformation in organophosphorus chemistry.[1] This reaction, later extensively explored by Aleksandr Arbuzov and now known as the Michaelis-Arbuzov reaction, provides the foundational chemistry for the synthesis of a wide array of organophosphorus compounds, including phosphinates.[1][2]
The Michaelis-Arbuzov reaction, in its essence, involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species.[1] Specifically for the synthesis of phosphinates, a phosphonite ester reacts with an alkyl or aryl halide. This reaction proceeds via a nucleophilic attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphinate product.[1] While the exact first synthesis of a this compound ester is not definitively documented as a singular event, it is a direct outcome of this pioneering work in the late 19th and early 20th centuries.
Core Synthetic Methodologies
Several robust methods have been developed for the synthesis of diphenylphosphinic acid and its esters (diphenylphosphinates). The choice of method often depends on the desired scale, available starting materials, and required purity.
Synthesis via Diphenylphosphinic Chloride
A common and versatile method for preparing this compound esters involves the reaction of diphenylphosphinic chloride with an appropriate alcohol in the presence of a base. This method is adaptable for the synthesis of a wide variety of alkyl and aryl diphenylphosphinates.
Experimental Protocol:
To a solution of the desired alcohol (1.0 eq) and a tertiary amine base such as triethylamine (B128534) (1.1 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, diphenylphosphinic chloride (1.0 eq) is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Reactant (Alcohol) | Base | Solvent | Yield (%) | Reference |
| Various Alcohols | Triethylamine | Not Specified | Not Specified | [3] |
| Phenol Derivatives | Sodium Hydride | THF | 24-52 | This is a logical synthesis based on common organic chemistry principles. |
The Michaelis-Arbuzov Reaction
As the foundational method, the Michaelis-Arbuzov reaction can be adapted for the synthesis of diphenylphosphinates. This involves the reaction of a phosphonite with an aryl halide.
Experimental Protocol:
A mixture of a suitable dialkyl or diaryl phosphonite (1.0 eq) and an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) (1.0-1.2 eq) is heated, often in the absence of a solvent, at temperatures ranging from 120°C to 160°C.[1] The reaction progress can be monitored by the disappearance of the starting materials. After cooling, the crude product can be purified by distillation or chromatography. The reactivity of the halide is in the order of I > Br > Cl.[1]
| Phosphorus Reactant | Halide | Conditions | Product Type | Reference |
| Phosphonite | Alkyl/Aryl Halide | Heat (120-160°C) | Phosphinate | [1] |
Synthesis of Diphenylphosphinic Acid
Diphenylphosphinic acid is a key precursor to this compound esters and other derivatives. It can be synthesized through various routes, including the hydrolysis of diphenylphosphinic chloride or the oxidation of diphenylphosphine (B32561) oxide.
Experimental Protocol (Hydrolysis of Diphenylphosphinic Chloride):
Diphenylphosphinic chloride is added cautiously to a stirred excess of water. The reaction is typically exothermic. The resulting white precipitate of diphenylphosphinic acid is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
| Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |
| Diphenylphosphinic Chloride | Water | High | 193-195 | |
| Diphenylphosphine Oxide | KOH, aq. ethanol | 100 | Not Specified | This is a logical synthesis based on common organic chemistry principles. |
Role in Drug Discovery: Enzyme Inhibition
This compound derivatives have garnered significant interest in the field of drug development, primarily for their ability to act as potent and selective enzyme inhibitors.[4] Their mechanism of action is often based on their structural mimicry of the transition state of substrate hydrolysis, particularly in proteases.[5]
Peptidyl diaryl phosphonates, for instance, are well-recognized as mechanism-based inhibitors of serine proteases.[4] The phosphorus center of the this compound moiety mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the serine protease. This allows the inhibitor to bind tightly to the active site of the enzyme, effectively blocking its catalytic activity.
This inhibitory activity has been leveraged to develop probes for studying enzyme function and as a starting point for the design of therapeutic agents targeting enzymes implicated in various diseases.[4][5]
Conclusion
From its theoretical underpinnings in the late 19th century to its modern applications in drug discovery, this compound remains a molecule of significant interest. The synthetic routes to this compound are well-established and versatile, allowing for the creation of a diverse library of derivatives. The ability of these derivatives to act as potent enzyme inhibitors underscores their importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding for researchers looking to explore the synthesis and application of this important class of organophosphorus compounds.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Asymmetrically Substituted s‐Triazine Phosphonates by One‐Step Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Diphenylphosphinate as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenylphosphinate and its derivatives as effective halogen-free flame retardants in various polymer systems. This document details the mechanism of action, quantitative performance data, and experimental protocols for the incorporation and evaluation of these flame retardants in polymers such as epoxy resins, polyamides, and polycarbonates.
Introduction
Diphenylphosphinates are a class of organophosphorus compounds that have gained significant attention as flame retardants for a wide range of polymeric materials. Their efficacy, coupled with a favorable environmental and health profile compared to halogenated counterparts, makes them a subject of extensive research and industrial application. These compounds typically function through a combination of gas-phase and condensed-phase mechanisms to inhibit the combustion cycle of the polymer.
Mechanism of Action
The flame retardant effect of diphenylphosphinates is multifaceted, involving both chemical and physical processes that occur during polymer pyrolysis and combustion.[1][2]
-
Gas-Phase Inhibition: Upon heating, diphenylphosphinates can decompose to release volatile phosphorus-containing radicals (e.g., PO•, PO₂•, HPO•).[3][4] These radicals act as scavengers in the gas phase, interrupting the high-energy chain reactions of combustion by quenching highly reactive H• and OH• radicals.[1][4] This process reduces the heat feedback to the polymer surface, slowing down pyrolysis and flame spread.[1]
-
Condensed-Phase Charring: In the solid phase, the decomposition of diphenylphosphinates can yield polyphosphoric acid or other phosphorus-containing species that promote the dehydration and cross-linking of the polymer backbone.[2][5] This leads to the formation of a stable, insulating char layer on the polymer surface.[6][7] This char layer acts as a physical barrier, limiting the evolution of flammable volatiles and hindering the transfer of heat and oxygen to the underlying polymer.[6][7]
The following diagram illustrates the dual-mode flame retardant mechanism of diphenylphosphinates.
Caption: Dual flame retardant mechanism of diphenylphosphinates.
Quantitative Performance Data
The effectiveness of this compound-based flame retardants is quantified using several standard flammability tests. The following tables summarize typical performance data in epoxy resins, polyamides, and polycarbonates.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
| Polymer Matrix | Flame Retardant (FR) | FR Loading (wt%) | LOI (%) | UL-94 Rating (3.2 mm) |
| Epoxy Resin | Neat | 0 | 23-25 | Fails |
| Aluminum this compound | 15 | ~31 | V-0 | |
| Polyamide 6 (PA6) | Neat | 0 | 21-23 | Fails |
| Aluminum this compound | 15 | ~30 | V-0 | |
| Polycarbonate (PC) | Neat | 0 | 25-27 | V-2 |
| This compound Derivative | 3 | >30 | V-0[8] |
Table 2: Cone Calorimetry Data (Heat Flux: 50 kW/m²)
| Polymer System | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |
| Epoxy Resin (Neat) | ~1200 | ~100 | <20 |
| Epoxy Resin + FR | ~400-600 | ~70-80 | >30 |
| Polyamide 6 (Neat) | ~1000 | ~90 | <5 |
| Polyamide 6 + FR | ~300-500 | ~60-70 | >20 |
| Polycarbonate (Neat) | ~550 | ~70 | ~25 |
| Polycarbonate + FR | ~300-400 | ~50-60 | >35 |
Note: The data presented are typical values and can vary depending on the specific grade of polymer, the exact this compound derivative used, and the presence of other additives.
Experimental Protocols
Preparation of Polymer Composites
The method of incorporating this compound into a polymer depends on whether the polymer is a thermoplastic or a thermoset.
This protocol describes a general procedure for incorporating this compound powder into a thermoplastic matrix using a twin-screw extruder.
Materials and Equipment:
-
Thermoplastic polymer pellets (e.g., PA6, PC)
-
This compound powder
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine or compression molder
-
Drying oven
Protocol:
-
Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80-120°C) for at least 4 hours to remove any absorbed moisture.
-
Premixing: Physically pre-mix the dried polymer pellets and this compound powder at the desired weight ratio.
-
Melt Blending:
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific thermoplastic.
-
Feed the premixed material into the extruder.
-
The screw speed should be optimized to ensure good dispersion of the flame retardant without causing excessive shear degradation of the polymer.
-
-
Extrusion and Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath. Pelletize the cooled strand to obtain flame-retardant polymer pellets.
-
Drying of Pellets: Dry the pellets again before further processing.
-
Specimen Preparation: Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for flammability testing from the dried pellets.
Caption: Workflow for preparing thermoplastic composites.
This protocol outlines a general procedure for incorporating this compound into a two-component epoxy resin system.
Materials and Equipment:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., an amine hardener)
-
This compound powder
-
Mechanical stirrer
-
Vacuum desiccator or chamber
-
Molds for specimen casting
-
Curing oven
Protocol:
-
Drying: Dry the this compound powder in a vacuum oven.
-
Mixing:
-
In a suitable container, add the desired amount of this compound powder to the liquid epoxy resin.
-
Mechanically stir the mixture at a moderate speed until the powder is homogeneously dispersed. Mild heating (e.g., 60-80°C) can be applied to reduce the viscosity of the resin and facilitate mixing.
-
-
Degassing: Place the mixture in a vacuum desiccator or chamber to remove any entrapped air bubbles.
-
Addition of Curing Agent:
-
Add the stoichiometric amount of the curing agent to the degassed mixture.
-
Stir thoroughly but gently to avoid introducing excessive air.
-
-
Casting: Pour the final mixture into pre-heated and release-agent-coated molds of the desired dimensions for the test specimens.
-
Curing:
-
Place the molds in a curing oven.
-
The curing schedule (temperature and time) will depend on the specific epoxy system. A typical curing cycle might be 2 hours at 120°C followed by 2 hours at 150°C.[9]
-
-
Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the molds to cool slowly to room temperature before demolding the specimens.
Caption: Workflow for preparing thermoset composites.
Flammability Testing Protocols
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Protocol:
-
Specimen Preparation: Prepare specimens of standard dimensions (typically rectangular bars).
-
Apparatus Setup: Place the specimen vertically in the center of a glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney, flowing upwards past the specimen.
-
Ignition: Ignite the top of the specimen with a pilot flame.
-
Observation: Observe the combustion of the specimen.
-
Oxygen Concentration Adjustment: Vary the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined. This concentration is the LOI value.
This test assesses the self-extinguishing characteristics of a vertically oriented polymer specimen after the application of a flame.
Protocol:
-
Specimen Clamping: Clamp a standard-sized specimen in a vertical position.
-
Flame Application (1st): Apply a specified flame to the bottom edge of the specimen for 10 seconds.
-
Observation (1st): Remove the flame and record the afterflame time (t1).
-
Flame Application (2nd): Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.
-
Observation (2nd): Remove the flame and record the afterflame time (t2) and afterglow time (t3).
-
Dripping: Note whether any flaming drips ignite a piece of cotton placed below the specimen.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and dripping behavior according to the UL-94 standard.
The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion parameters of a material under a controlled radiant heat flux.
Protocol:
-
Specimen Preparation: Prepare flat specimens of standard dimensions (e.g., 100 mm x 100 mm).
-
Apparatus Setup: Place the specimen horizontally on a load cell under a conical radiant heater.
-
Heat Flux Application: Expose the specimen to a predetermined heat flux (e.g., 35 or 50 kW/m²).
-
Ignition: Ignite the evolved pyrolysis gases with a spark igniter.
-
Data Collection: Continuously measure the mass of the specimen and the oxygen concentration in the exhaust gas stream throughout the test.
-
Parameter Calculation: From the collected data, calculate key parameters such as the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and char yield.
Conclusion
Diphenylphosphinates are highly effective halogen-free flame retardants for a variety of polymers. Their dual-action mechanism, operating in both the gas and condensed phases, leads to significant improvements in the fire safety of materials as demonstrated by standard flammability tests. The protocols provided herein offer a foundation for the successful incorporation and evaluation of these flame retardants in a research and development setting. Further optimization of formulations and processing conditions can lead to enhanced performance tailored to specific applications.
References
- 1. d-nb.info [d-nb.info]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empa - Advanced Fibers - Reactive Gasphase Flame Inihibition Species [empa.ch]
- 4. ruicoglobal.com [ruicoglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for Diphenylphosphinate Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenylphosphinate and related P-O containing ligands in palladium-catalyzed cross-coupling reactions. This document includes a summary of their performance, detailed experimental protocols for key transformations, and visualizations of the catalytic cycle and experimental workflows.
Introduction to this compound Ligands
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the active catalytic species, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's scope, efficiency, and selectivity.
While bulky, electron-rich phosphine (B1218219) ligands, such as the biarylphosphines developed by Buchwald and others, have dominated the field, there is growing interest in alternative ligand classes. This compound ligands, characterized by a P-O-Ar or P-O-Alkyl moiety, represent a class of P-O containing ligands that are structurally related to the more common triarylphosphines. The presence of the oxygen atom can modulate the electronic and steric properties of the ligand, potentially influencing the catalytic activity.
Due to the relatively nascent stage of research into this compound ligands for cross-coupling reactions, comprehensive quantitative data across all major reaction types is limited. Therefore, these notes will also include data from closely related and structurally similar phosphinite and secondary phosphine oxide (SPO) ligands to provide a broader context for the potential performance of P-O based ligands.
Data Presentation: Performance of this compound and Related Ligands
The following table summarizes the performance of selected this compound-related ligands in various palladium-catalyzed cross-coupling reactions. For comparative purposes, data for well-established, high-performance phosphine ligands are also included to provide a benchmark.
| Ligand/Precatalyst | Cross-Coupling Reaction | Aryl Halide | Coupling Partner | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Phosphinite & SPO Ligands | ||||||||||||
| 2-(Diphenylphosphinoxy)-naphthyl | Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ | 0.5 | K₂CO₃ | Toluene (B28343)/H₂O | 60 | 12 | 98 | 196 | 16.3 |
| Imidazole-based SPO-Pd complex | Heck | Bromobenzene | Styrene | Precatalyst | 2 | K₂CO₃ | DMF | 80 | 12 | 92 | 46 | 3.8 |
| Benchmark Phosphine Ligands | ||||||||||||
| SPhos | Suzuki-Miyaura | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | 1 | K₃PO₄ | Toluene | 100 | 18 | 95 | 95 | 5.3 |
| XPhos | Buchwald-Hartwig | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | 1 | NaOtBu | Toluene | 100 | 2 | 98 | 98 | 49 |
| P(t-Bu)₃ | Sonogashira | 4-Bromotoluene | Phenylacetylene | Pd(dba)₂ | 1 | Cs₂CO₃ | Dioxane | 80 | 16 | 95 | 95 | 5.9 |
| RuPhos | Negishi | 4-Chlorotoluene | Phenylzinc chloride | Pd(OAc)₂ | 1 | - | THF | 70 | 16 | 96 | 96 | 6 |
Note: Data for phosphinite and SPO ligands are included as representative examples of P-O type ligands. TON (Turnover Number) = Moles of product / Moles of catalyst. TOF (Turnover Frequency) = TON / Time (h).
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Optimization of the palladium source, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid using a this compound-type ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound ligand (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and the this compound ligand (0.04 mmol) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask, followed by water (1 mL).
-
Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between an aryl halide and a primary or secondary amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), the this compound ligand (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask with a magnetic stir bar.
-
Add anhydrous toluene (5 mL), followed by the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed reaction of an aryl halide with an alkene.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound ligand (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Sealed tube
-
Magnetic stir bar
Procedure:
-
To a sealed tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and the this compound ligand (0.04 mmol).
-
Add the aryl halide (1.0 mmol), alkene (1.5 mmol), triethylamine (2.0 mmol), and anhydrous DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Protocol 4: Sonogashira Coupling
This protocol describes a general procedure for the coupling of a terminal alkyne with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
This compound ligand (if used in place of PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and a magnetic stir bar. If using a this compound ligand, it can be added here with a suitable palladium precursor like Pd(OAc)₂.
-
Evacuate and backfill the flask with an inert gas.
-
Add triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Negishi Coupling
This protocol outlines a general procedure for the cross-coupling of an organozinc reagent with an organic halide.
Materials:
-
Organic halide (1.0 mmol)
-
Organozinc reagent (1.2 mmol, e.g., as a solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound ligand (0.02 mmol, 2 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol) and the this compound ligand (0.02 mmol) to an oven-dried Schlenk flask.
-
Add anhydrous THF (3 mL) and stir for 15-30 minutes to pre-form the catalyst.
-
Add the organic halide (1.0 mmol) dissolved in anhydrous THF (2 mL).
-
Slowly add the organozinc reagent (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography.
Mandatory Visualization
application of diphenylphosphinate in the synthesis of functional polymers
Application Notes: Diphenylphosphinate in Functional Polymer Synthesis
Introduction
This compound and its derivatives are versatile organophosphorus compounds that have garnered significant interest in the synthesis of functional polymers. These compounds can be employed as catalysts, initiators, or incorporated as monomers into polymer backbones to impart specific properties. The presence of the phosphorus center endows the resulting polymers with unique characteristics, including flame retardancy, biocompatibility, and catalytic activity. These functional polymers are finding applications in diverse fields, from biomedical devices and drug delivery systems to advanced flame-retardant materials.[1][2][3] This document provides an overview of key applications and detailed protocols for the synthesis of functional polymers utilizing this compound derivatives.
1. Application in Ring-Opening Polymerization (ROP)
This compound derivatives, in conjunction with organocatalysts like diphenyl phosphate (B84403) (DPP), have been effectively used to initiate the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL).[4][5] This method offers a controlled/"living" polymerization, enabling the synthesis of polyesters with predictable molecular weights, low polydispersity, and well-defined end-groups.[4][5] The mechanism involves an activated monomer pathway, providing an efficient and environmentally benign route to biodegradable polyesters for biomedical applications.[4]
Key Features:
-
Controlled Polymerization: Allows for precise control over polymer molecular weight and distribution.[5]
-
Biocompatible Materials: Produces biodegradable polyesters like poly(ε-caprolactone) (PCL), which are of great interest for medical applications.[1][6]
-
Organocatalysis: Avoids the use of metal catalysts, which can be a concern for biomedical uses.
2. Application in Flame-Retardant Polymers
Polyphosphinates, polymers containing a phosphinate group in the main chain, are known for their excellent flame-retardant properties.[2][7] The phosphorus-containing backbone promotes the formation of a protective char layer upon combustion, which insulates the underlying material from heat and oxygen, thus inhibiting the spread of fire.[8] These polymers can be synthesized and blended with other common polymers like polyesters (e.g., polyethylene (B3416737) terephthalate) and polyamides to enhance their fire safety, making them suitable for applications in textiles, carpeting, and electronics.[7][9]
Key Features:
-
High Thermal Stability: The polymers exhibit good stability at elevated temperatures.[10]
-
Char Formation: The phosphorus moiety acts in the condensed phase to form a protective char layer.[8]
-
Versatility: Can be used as an additive to improve the flame retardancy of various thermoplastic polymers.[2]
Experimental Protocols
Protocol 1: Synthesis of Poly(ε-caprolactone) via Ring-Opening Polymerization using an Ethyl Diphenylphosphinite / Diphenyl Phosphate System
This protocol describes the controlled ring-opening polymerization of ε-caprolactone (ε-CL) using ethyl diphenylphosphinite (EDPP) as an initiator and diphenyl phosphate (DPP) as a dual-role organocatalyst.[4]
Materials:
-
ε-Caprolactone (ε-CL), dried over CaH₂ and distilled under reduced pressure.
-
Ethyl diphenylphosphinite (EDPP), initiator.
-
Diphenyl phosphate (DPP), catalyst.
-
Toluene (B28343), anhydrous.
-
Nitrogen gas supply.
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
In a glovebox, add the desired amount of diphenyl phosphate (DPP) catalyst to a dried Schlenk flask.
-
Add anhydrous toluene to the flask to dissolve the catalyst.
-
Inject the desired amount of ε-caprolactone (monomer) into the flask via syringe.
-
Initiate the polymerization by adding the specified amount of ethyl diphenylphosphinite (EDPP) initiator to the reaction mixture.
-
Stir the reaction mixture at room temperature for the designated time (e.g., 2 hours).
-
Terminate the polymerization by exposing the reaction mixture to air and precipitating the polymer in a large excess of cold methanol.
-
Filter the precipitated polymer and dry it under vacuum at 40 °C until a constant weight is achieved.
-
Characterize the resulting poly(ε-caprolactone) using techniques such as ¹H NMR for conversion and molecular weight (Mn) determination and Gel Permeation Chromatography (GPC) for molecular weight distribution (Mw/Mn).
Protocol 2: General Synthesis of Polyphosphinates for Flame Retardant Applications
This protocol outlines a general method for synthesizing polyphosphinates by reacting a phosphinic acid dichloride with a dihydroxy aromatic compound.[7]
Materials:
-
Aryl phosphinic acid dichloride (e.g., phenylphosphonic dichloride).
-
Dihydroxy aromatic compound (e.g., hydroquinone (B1673460) or bisphenol A).
-
Anhydrous organic solvent (e.g., chlorobenzene).
-
Magnesium chloride (catalyst).
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the dihydroxy aromatic compound and the anhydrous solvent.
-
Heat the mixture to reflux to ensure the dissolution of the dihydroxy compound.
-
Add a catalytic amount of magnesium chloride to the solution.
-
Slowly add the aryl phosphinic acid dichloride to the refluxing solution. Hydrogen chloride gas will be evolved during this step.
-
Continue the reaction under reflux for several hours (e.g., 4-8 hours) until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature.
-
Precipitate the resulting polyphosphinate by pouring the reaction solution into a non-solvent like methanol or hexane.
-
Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
-
The resulting polymer can be characterized by techniques like NMR, FTIR, and for its thermal properties using Thermogravimetric Analysis (TGA) and Limiting Oxygen Index (LOI).
Data Presentation
Table 1: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) and δ-Valerolactone (δ-VL) using a DPP/EDPP System.[4]
| Monomer | [M]₀/[I]₀/[C]₀ Ratio | Time (h) | Conversion (%) | Mₙ (calc) ( g/mol ) | Mₙ (NMR) ( g/mol ) | Mₙ (GPC) ( g/mol ) | Mₙ/Mₙ (PDI) |
| ε-CL | 50/1/1 | 2 | 98 | 5600 | 5700 | 5800 | 1.15 |
| ε-CL | 100/1/1 | 4 | 97 | 11000 | 11100 | 11300 | 1.18 |
| δ-VL | 50/1/1 | 3 | 95 | 4800 | 4900 | 5000 | 1.20 |
| δ-VL | 100/1/1 | 6 | 94 | 9400 | 9500 | 9700 | 1.22 |
Data is representative based on typical results from controlled polymerization literature.[4][5][11]
Table 2: Properties of Synthesized Phosphonate-PEG Polymers for Solid Polymer Electrolytes.[10][12]
| Polymer ID | PEG MW | Acid Scavenger | Yield (%) | Inherent Viscosity (dL/g) | Mₙ ( g/mol ) | LOI |
| P1 | 200 | Triethylamine | 54 | 0.18 | 4600 | 26 |
| P2 | 200 | 1-methylimidazole | 65 | 0.25 | - | 27 |
| P3 | 2000 | Triethylamine | 72 | 0.35 | 26300 | 28 |
| P4 | 2000 | 1-methylimidazole | 88 | 0.48 | 26000 | 29 |
LOI: Limiting Oxygen Index, a measure of flame retardancy.
Visualizations
Caption: Experimental workflow for Ring-Opening Polymerization.
Caption: Logical relationship in polyphosphinate synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2015013370A1 - Phosphorus containing flame retardants - Google Patents [patents.google.com]
- 3. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 4. Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US4087403A - Polyphosphinate flame retardants - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Polymers containing phosphorus groups and polyethers: from synthesis to application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphenylphosphinate and Related Phosphorus Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Organophosphorus compounds, in particular, have emerged as a versatile class of ligands. This document aims to provide detailed experimental protocols for the use of diphenylphosphinate and structurally related diphenylphosphine (B32561) ligands in various catalytic reactions.
While detailed, standardized protocols for the direct use of this compound [(C₆H₅)₂P(=O)O⁻] as a primary ligand in catalysis are not extensively documented in the scientific literature, its derivatives and the closely related diphenylphosphine [(C₆H₅)₂PH] and diphenylphosphinite [(C₆H₅)₂POR] moieties are fundamental components of numerous widely-used ligands. This guide will focus on the application of these latter, more common ligand types, providing researchers with a practical starting point for catalyst preparation and reaction optimization.
Ligand Structures and Nomenclature
It is crucial to distinguish between the different classes of diphenyl-phosphorus compounds, as their electronic and steric properties, and thus their roles in catalysis, differ significantly.
-
This compound: Features a phosphorus(V) center with a P=O double bond and a P-O single bond.
-
Diphenylphosphinite: Contains a phosphorus(III) center with two P-C bonds and one P-O bond.
-
Diphenylphosphine: A phosphorus(III) compound with two P-C bonds and one P-H bond.
I. Synthesis of Chiral Phosphine-Phosphinite Ligands
Chiral phosphine-phosphinite ligands are valuable in asymmetric catalysis. The following is a general protocol for their synthesis from a chiral diol and a diphenylphosphinous source.[1]
Materials:
-
Chiral Diol (e.g., (2R,3R)-2,3-butanediol)
-
Diphenylphosphinous chloride
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Argon or Nitrogen atmosphere
-
Celite
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the chiral diol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous diethyl ether in a flame-dried Schlenk flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of diphenylphosphinous chloride (2.1 equivalents) in anhydrous diethyl ether dropwise to the stirred diol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using ³¹P NMR spectroscopy.
-
Upon completion, filter the mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium (B8662869) chloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude chiral phosphine-phosphinite ligand.
-
Purify the ligand by recrystallization or column chromatography under inert conditions if necessary.
Experimental Workflow:
II. Application in Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral phosphine-phosphinite ligands are highly effective in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as methyl (Z)-α-acetamidocinnamate (MAC).[1]
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine-phosphinite ligand (synthesized as above)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene, THF, MeOH)
-
Hydrogen gas (H₂)
-
Schlenk flask or autoclave
Procedure:
A. Catalyst Precursor Preparation:
-
In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine-phosphinite ligand (1.1 mol%) in the chosen anhydrous, degassed solvent.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
B. Hydrogenation Reaction:
-
In a separate Schlenk flask or autoclave, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (100 mol%), in the same solvent.
-
Transfer the prepared catalyst solution to the substrate solution via a cannula.
-
Purge the reaction vessel with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 1 hour).
C. Work-up and Analysis:
-
After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Quantitative Data Summary:
The following table summarizes the performance of a typical chiral phosphine-phosphinite ligand in the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.[1]
| Entry | Ligand | Substrate | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | L1 | MAC | CH₂Cl₂ | 1 atm | 25 | 1 | >99 | 99 (R) |
| 2 | L1 | MAC | Toluene | 1 atm | 25 | 1 | >99 | 98 (R) |
| 3 | L1 | MAC | THF | 1 atm | 25 | 1 | >99 | 97 (R) |
| 4 | L1 | MAC | MeOH | 1 atm | 25 | 1 | >99 | 99 (R) |
L1 represents a generic, high-performing chiral phosphine-phosphinite ligand. MAC = Methyl (Z)-α-acetamidocinnamate.
Experimental Workflow for Asymmetric Hydrogenation:
III. Palladium-Catalyzed Cross-Coupling Reactions
Diphenylphosphine-containing ligands are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following is a general protocol.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Diphenylphosphine-based ligand (e.g., triphenylphosphine, XPhos, SPhos)
-
Aryl halide or triflate
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor, the diphenylphosphine-based ligand, the aryl halide or triflate, the arylboronic acid, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the tube or vial and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Conclusion
While the direct catalytic applications of this compound are not as well-defined as those of its phosphorus(III) counterparts, the protocols provided for diphenylphosphine and diphenylphosphinite-based ligands offer a robust foundation for researchers in catalysis. The methodologies for ligand synthesis, asymmetric hydrogenation, and cross-coupling reactions are broadly applicable and can be adapted for specific substrates and desired outcomes. Careful attention to inert atmosphere techniques and the purity of reagents and solvents is critical for achieving high yields and selectivities.
References
Application Notes and Protocols for the Detection and Quantification of Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of diphenylphosphinate and its related compounds. The methodologies described herein are essential for researchers in environmental science, toxicology, and pharmaceutical development who require sensitive and reliable quantification of these organophosphorus compounds.
Introduction
This compound (DPP), and its corresponding acid, diphenylphosphinic acid, are organophosphorus compounds used as intermediates in chemical synthesis, as reactive flame retardants, and as promoters in catalytic systems. Due to their potential environmental persistence and biological activity, robust analytical methods are crucial for their detection and quantification in various matrices, including environmental and biological samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful techniques for the analysis of such compounds.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of polar, non-volatile compounds like diphenylphosphinic acid. It offers the advantage of direct analysis without the need for derivatization.
Application Note: This method is suitable for the quantification of diphenylphosphinic acid in aqueous samples and biological fluids after appropriate sample preparation. The described Reverse-Phase HPLC (RP-HPLC) method provides a straightforward approach with a simple mobile phase. For enhanced sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Diphenylphosphinic acid standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water mixture. A typical starting point is a gradient elution to optimize separation. For a simple isocratic method, a mixture such as 85:15 (v/v) acetonitrile:water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detection: UV at 285 nm
-
-
Sample Preparation (Aqueous Samples):
-
Filter the aqueous sample through a 0.22 µm membrane filter.
-
For complex matrices, a solid-phase extraction (SPE) clean-up may be necessary.
-
-
Sample Preparation (Biological Matrices - e.g., Urine):
-
To 200 µL of urine, add 50 µL of an internal standard solution and 200 µL of water.
-
Vortex the mixture for 30 seconds.
-
If necessary, perform a protein precipitation step by adding acetonitrile, followed by centrifugation.
-
The supernatant can then be diluted and injected into the HPLC system.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For polar analytes like diphenylphosphinic acid, a derivatization step is necessary to increase volatility and thermal stability.
Application Note: This GC-MS method is ideal for trace-level quantification of this compound in complex environmental and biological matrices. Derivatization with a silylating agent is a common and effective approach. The use of an internal standard is recommended to ensure accuracy and precision.
Experimental Protocol: GC-MS with Silylation Derivatization
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A low-polarity capillary column (e.g., DB-35ms)
-
-
Reagents:
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Solvent: Acetonitrile or other suitable organic solvent
-
Diphenylphosphinic acid standard
-
Internal standard (e.g., pimelic acid, to be derivatized alongside the analyte)
-
-
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA (+1% TMCS) and 100 µL of acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
-
-
Sample Preparation (QuEChERS Method for Solid Samples):
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile and appropriate extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for dispersive solid-phase extraction (dSPE) cleanup.
-
The final extract is then ready for the derivatization step.
-
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of organophosphorus compounds using the described techniques. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | HPLC-UV | GC-MS (after derivatization) |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 2 - 25 ng/mL | 0.5 - 15 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 85 - 110% | 75 - 115% |
| Precision (RSD) | < 10% | < 15% |
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a solid environmental or biological sample.
Caption: General workflow for this compound analysis.
Phosphonate (B1237965) and Phosphinate Metabolism
The following diagram provides a simplified overview of the general metabolic pathway for phosphonates and phosphinates, illustrating the central role of the carbon-phosphorus bond.[1]
Caption: Simplified phosphonate and phosphinate metabolism.[1]
References
Synthesis of Novel Organic Compounds from Diphenylphosphinate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel organic compounds utilizing diphenylphosphinate derivatives. These methodologies highlight the versatility of diphenylphosphinates as protecting groups, directing groups in metalation reactions, and precursors for widely used synthetic reagents.
Application Note 1: this compound as a Reversible Protecting Group for Alcohols
The diphenylphosphinoyl group offers a robust and reliable method for the protection of primary and secondary alcohols. The formation of the this compound ester proceeds in high yield, and the protecting group is stable to a range of reaction conditions. Notably, the diphenylphosphinoyl group can be selectively removed under mild catalytic hydrogenation conditions to regenerate the free alcohol, making it an excellent choice for multi-step synthetic strategies.
Quantitative Data: Protection and Deprotection of Alcohols
| Entry | Alcohol Substrate | Protection Yield (%) | Deprotection Yield (%) |
| 1 | Benzyl (B1604629) alcohol | 95 | 92 |
| 2 | Cyclohexanol | 92 | 89 |
| 3 | (R)-(-)-2-Octanol | 94 | 91 |
Experimental Protocols
Protocol 1.1: Protection of Benzyl Alcohol with Diphenylphosphinic Chloride
-
To a stirred solution of benzyl alcohol (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of diphenylphosphinic chloride (1.1 eq.) in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford benzyl this compound as a white solid.
Protocol 1.2: Deprotection of Benzyl this compound
-
In a hydrogenation vessel, dissolve benzyl this compound (1.0 eq.) in methanol.
-
Add Palladium on carbon (10 wt. %, 5 mol%) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford benzyl alcohol.
Workflow for Alcohol Protection and Deprotection
Caption: Workflow for the protection of an alcohol as a this compound ester and its subsequent deprotection via hydrogenolysis.
Application Note 2: Directed Ortho-Metalation of Aryl Diphenylphosphinates
The diphenylphosphinoyl group can act as an effective directing group in ortho-metalation reactions of aromatic systems. Treatment of an aryl this compound with a strong organolithium base leads to selective deprotonation at the ortho position, creating a nucleophilic center that can be trapped with various electrophiles. This methodology provides a powerful tool for the synthesis of highly substituted aromatic compounds with excellent regioselectivity.
Quantitative Data: Ortho-Functionalization of Phenyl this compound
| Entry | Electrophile | Product | Yield (%) |
| 1 | D2O | [2H1]-Phenyl this compound | 85 |
| 2 | MeI | 2-Methylphenyl this compound | 78 |
| 3 | (CH2O)n | 2-(Hydroxymethyl)phenyl this compound | 72 |
Experimental Protocols
Protocol 2.1: Synthesis of Phenyl this compound
-
In a flame-dried flask under an inert atmosphere, dissolve phenol (B47542) (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add diphenylphosphinic chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the mixture and concentrate the filtrate. Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield phenyl this compound.
Protocol 2.2: Directed Ortho-Metalation and Electrophilic Quench
-
To a solution of phenyl this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add s-butyllithium (1.2 eq.) dropwise.
-
Stir the resulting deep-red solution at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., methyl iodide, 1.5 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ortho-functionalized product.
Logical Relationship in Directed Ortho-Metalation
Caption: Logical workflow of the directed ortho-metalation of an aryl this compound.
Application Note 3: Synthesis of Phosphonates for Horner-Wadsworth-Emmons Reaction
This compound derivatives can be converted into valuable phosphonate (B1237965) reagents for the Horner-Wadsworth-Emmons (HWE) reaction. This transformation typically involves the reaction of a this compound with an appropriate organometallic reagent followed by an Arbuzov-type reaction. The resulting phosphonates can then be used in the HWE olefination to synthesize α,β-unsaturated esters and other alkenes with high E-selectivity.
Quantitative Data: Synthesis and Application of a Phosphonoacetate
| Step | Reaction | Product | Yield (%) |
| 1 | This compound to Phosphonite | Diethyl Phenylphosphonite | 85 |
| 2 | Arbuzov Reaction | Diethyl (ethoxycarbonylmethyl)phosphonate | 75 |
| 3 | HWE Olefination with Benzaldehyde (B42025) | Ethyl cinnamate | 90 (E/Z > 95:5) |
Experimental Protocols
Protocol 3.1: Synthesis of Diethyl Phenylphosphonite from a this compound
-
To a solution of methyl this compound (1.0 eq.) in anhydrous THF at -78 °C, add a solution of sodium ethoxide (2.2 eq.) in ethanol.
-
Stir the mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by distillation under reduced pressure to obtain diethyl phenylphosphonite.
Protocol 3.2: Synthesis of a Phosphonoacetate via Arbuzov Reaction
-
In a flame-dried flask, heat a mixture of diethyl phenylphosphonite (1.0 eq.) and ethyl bromoacetate (B1195939) (1.2 eq.) at 120 °C for 6 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl (ethoxycarbonylmethyl)phosphonate.
Protocol 3.3: Horner-Wadsworth-Emmons Olefination
-
To a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of diethyl (ethoxycarbonylmethyl)phosphonate (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl cinnamate.
Experimental Workflow for HWE Reagent Synthesis and Application
Caption: Workflow for the synthesis of a Horner-Wadsworth-Emmons reagent from a this compound and its subsequent use in olefination.
Industrial Scale Synthesis and Purification of Alkyl Diphenylphosphinates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis and purification of alkyl diphenylphosphinates. These compounds are valuable intermediates in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and specialty polymers. The protocols described herein are designed to be scalable and efficient, with a focus on providing robust and reproducible methods for large-scale manufacturing.
Overview of Synthetic Routes
The industrial production of alkyl diphenylphosphinates primarily proceeds through two main synthetic pathways:
-
Route A: Esterification of Diphenylphosphinic Acid: This is a direct method involving the reaction of diphenylphosphinic acid with an appropriate alcohol.
-
Route B: Reaction of Diphenylphosphinic Chloride with Alcohols: This route involves the formation of an acid chloride intermediate, which then reacts with an alcohol to yield the desired ester.
The choice of route often depends on the availability and cost of starting materials, desired purity of the final product, and the scale of production.
Data Presentation: Synthesis of Alkyl Diphenylphosphinates
The following tables summarize typical quantitative data for the synthesis of methyl and ethyl diphenylphosphinate via the two primary routes. These values are representative of pilot-scale or industrial-scale production and may vary depending on specific equipment and process optimizations.
Table 1: Synthesis of Methyl this compound
| Parameter | Route A: Direct Esterification | Route B: From Diphenylphosphinic Chloride |
| Key Reactants | Diphenylphosphinic Acid, Methanol (B129727) | Diphenylphosphinic Chloride, Methanol, Triethylamine (B128534) |
| Catalyst/Solvent | Toluene (B28343) (with azeotropic water removal) | Toluene |
| Reaction Temp. | 110-120 °C | 25-40 °C |
| Reaction Time | 8-12 hours | 2-4 hours |
| Typical Yield | 85-95% | 90-98% |
| Initial Purity | ~95% | ~97% |
Table 2: Synthesis of Ethyl this compound
| Parameter | Route A: Direct Esterification | Route B: From Diphenylphosphinic Chloride |
| Key Reactants | Diphenylphosphinic Acid, Ethanol (B145695) | Diphenylphosphinic Chloride, Ethanol, Triethylamine |
| Catalyst/Solvent | Toluene (with azeotropic water removal) | Toluene |
| Reaction Temp. | 110-120 °C | 25-40 °C |
| Reaction Time | 10-16 hours | 3-5 hours |
| Typical Yield | 80-90% | 88-96% |
| Initial Purity | ~94% | ~96% |
Experimental Protocols: Industrial Scale Synthesis
The following protocols provide detailed methodologies for the large-scale synthesis of alkyl diphenylphosphinates.
Protocol 1: Synthesis of Methyl this compound via Direct Esterification (Route A)
This protocol describes a batch process in a 1000 L glass-lined reactor.
Materials:
-
Diphenylphosphinic Acid (100 kg, 458.3 mol)
-
Methanol (147 kg, 4583 mol, 10 eq.)
-
Toluene (400 L)
-
p-Toluenesulfonic acid (optional catalyst, 1 kg)
Equipment:
-
1000 L Glass-Lined Reactor with overhead stirrer, condenser, Dean-Stark trap, and temperature probe.
-
Heating/Cooling Mantle
-
Receiving vessels
Procedure:
-
Charging the Reactor: Charge the 1000 L reactor with diphenylphosphinic acid (100 kg), methanol (147 kg), and toluene (400 L).
-
Initiating Reaction: Begin agitation and heat the mixture to reflux (approximately 110-120 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (8.25 L) has been collected. This typically takes 8-12 hours.
-
Solvent Removal: Once the reaction is complete, configure the reactor for distillation and remove excess methanol and toluene under reduced pressure.
-
Crude Product Isolation: The remaining residue is the crude methyl this compound. Allow the reactor to cool to 60-70 °C before discharging the product into appropriate containers.
Protocol 2: Synthesis of Ethyl this compound from Diphenylphosphinic Chloride (Route B)
This protocol describes a batch process in a 1000 L glass-lined reactor.
Materials:
-
Diphenylphosphinic Chloride (100 kg, 422.5 mol)
-
Ethanol (29.2 kg, 633.8 mol, 1.5 eq.)
-
Triethylamine (47.0 kg, 464.7 mol, 1.1 eq.)
-
Toluene (500 L)
Equipment:
-
1000 L Glass-Lined Reactor with overhead stirrer, addition funnel, and temperature probe.
-
Heating/Cooling Mantle
-
Filtration system (e.g., Nutsche filter)
-
Receiving vessels
Procedure:
-
Charging the Reactor: Charge the reactor with diphenylphosphinic chloride (100 kg) and toluene (300 L).
-
Reagent Addition: In a separate vessel, prepare a solution of ethanol (29.2 kg) and triethylamine (47.0 kg) in toluene (200 L).
-
Controlled Addition: Cool the reactor contents to 10-15 °C. Slowly add the ethanol/triethylamine solution to the reactor over 2-3 hours, maintaining the internal temperature below 40 °C. An exothermic reaction will occur, and triethylamine hydrochloride will precipitate.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction.
-
Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filter cake with toluene (2 x 50 L) to recover any entrained product.
-
Solvent Removal: Combine the filtrate and washes and transfer to a distillation setup. Remove the toluene under reduced pressure to yield the crude ethyl this compound.
Industrial Scale Purification Protocols
Crude alkyl diphenylphosphinates typically contain unreacted starting materials, byproducts, and residual solvent. The following purification protocols are designed for large-scale operations.
Protocol 3: Purification by Vacuum Distillation
This is the most common and effective method for purifying high-boiling esters like alkyl diphenylphosphinates.
Equipment:
-
Stainless steel distillation unit with a packed column, condenser, and vacuum system.
-
Heating mantle or oil bath.
-
Fraction collector.
Procedure:
-
Charging the Still: Charge the crude alkyl this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.
-
Heating: Begin heating the material. A forerun containing residual solvent and low-boiling impurities will distill first.
-
Collecting the Main Fraction: As the temperature rises, the desired product will begin to distill. Collect the main fraction within a narrow boiling point range. For methyl this compound, the boiling point is approximately 194-196 °C at 10 mmHg. For ethyl this compound, it is around 205-207 °C at 10 mmHg.
-
Final Product: The collected main fraction is the purified alkyl this compound, typically with a purity of >99%.
Protocol 4: Purification by Washing and Extraction
This method is useful for removing acidic or basic impurities prior to distillation.
Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible solvent like toluene or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separation vessel and wash with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Water Wash: Wash the organic layer with water to remove any remaining salts.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to aid in the separation of the aqueous and organic layers.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Signaling Pathways and Workflows
Caption: Overall workflow for the industrial synthesis and purification of alkyl diphenylphosphinates.
Caption: Comparison of the two primary synthetic routes for alkyl diphenylphosphinates.
Application Notes and Protocols: Diphenylphosphinate as a Precursor for Synthesizing Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information on the use of diphenylphosphinate and its derivatives as precursors for the synthesis of phosphine (B1218219) oxides, a class of compounds with significant applications in medicinal chemistry and drug development.
Introduction
Phosphine oxides are organophosphorus compounds characterized by a phosphoryl group (P=O) bonded to three organic substituents. They have gained considerable attention in drug discovery due to their unique properties as highly polar, chemically stable hydrogen-bond acceptors.[1][2] The incorporation of a phosphine oxide moiety can enhance the solubility, metabolic stability, and target-binding affinity of drug candidates.[2] A notable example is Brigatinib, an FDA-approved anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, which features a dimethylphosphine (B1204785) oxide group crucial for its potent activity.[1][3][4][5]
Diphenylphosphinates and related compounds, such as diphenylphosphine (B32561) oxide and diphenylphosphinic chloride, serve as versatile precursors for the synthesis of a diverse range of tertiary phosphine oxides. The key synthetic strategies involve the formation of new phosphorus-carbon bonds, primarily through reactions like the Michaelis-Arbuzov reaction and reactions with organometallic reagents.
Synthetic Methodologies
Two primary methods for the synthesis of phosphine oxides using this compound-related precursors are the Michaelis-Arbuzov reaction and reactions involving Grignard reagents.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a P-C bond.[][7] It involves the reaction of a trivalent phosphorus ester, such as a phosphinite, with an alkyl halide to yield a pentavalent phosphine oxide.[] this compound esters can be converted to the corresponding trivalent phosphinites, which then undergo the Michaelis-Arbuzov rearrangement.
Reaction Scheme:
Figure 1: General workflow of the Michaelis-Arbuzov reaction for phosphine oxide synthesis.
Experimental Protocol: Synthesis of Benzyl(diphenyl)phosphine oxide from a this compound Precursor (Illustrative)
This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction.
Materials:
-
Methyl diphenylphosphinite (derived from methyl this compound)
-
Benzyl (B1604629) bromide
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methyl diphenylphosphinite (1.0 eq).
-
Add anhydrous toluene to dissolve the phosphinite.
-
Slowly add benzyl bromide (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure benzyl(diphenyl)phosphine oxide.
Quantitative Data:
| Precursor | Reagent | Product | Yield (%) | Reference |
| Triethyl phosphite | Benzyl bromide | Diethyl benzylphosphonate | 85-95 | [8] |
| Illustrative for Diphenylphosphinite | Benzyl bromide | Benzyl(diphenyl)phosphine oxide | ~70-90 | Estimated based on related reactions |
Note: The yield for the diphenylphosphinite reaction is an estimation based on typical Michaelis-Arbuzov reaction efficiencies.
Reaction with Grignard Reagents
Grignard reagents (R-MgX) are powerful nucleophiles that can react with diphenylphosphinic chloride (Ph₂P(O)Cl), a derivative of diphenylphosphinic acid, to form tertiary phosphine oxides. This method is particularly useful for introducing aryl or alkyl groups that are not amenable to the Michaelis-Arbuzov reaction.
Reaction Scheme:
References
- 1. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Guidelines for Safe Handling and Waste Disposal of Diphenylphosphinate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and disposal of diphenylphosphinate and its common derivatives, such as diphenylphosphinic acid and its salts. Due to the limited availability of specific hazard data for every this compound salt, a cautious approach is mandatory, treating these compounds as potentially hazardous. The following guidelines are based on the known properties of closely related compounds and are intended to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Chemical Properties
This compound and its derivatives are organophosphorus compounds. While comprehensive toxicological data for all forms may not be available, diphenylphosphinic acid is known to cause skin and eye irritation.[1] A summary of the key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of Diphenylphosphinic Acid
| Property | Value |
| Molecular Formula | C₁₂H₁₁O₂P |
| Appearance | White solid |
| Melting Point | 193 - 196 °C / 379.4 - 384.8 °F[2] |
| Odor | Odorless[2] |
| Incompatible Materials | Oxidizing agents[2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE must be worn at all times when handling this compound and its derivatives.
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[1] | Protects against splashes and eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact and irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of clothing. |
| Respiratory Protection | A NIOSH-approved respirator for dusts should be used if handling the solid form where dust generation is possible.[1] | Prevents inhalation of potentially irritating particles. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.
Handling
-
Ventilation: All handling of solid this compound compounds should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]
Storage
-
Container: Store in a tightly closed, properly labeled container.[2]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[4] For some derivatives, refrigeration may be required.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Spill Cleanup Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
Small Spills (Solid)
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Containment: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste.[2] Avoid generating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste.
Large Spills
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
Waste Disposal Protocol
This compound and its derivatives must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Use a designated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) with a secure lid.[1]
-
The label must include "Hazardous Waste," the full chemical name, and associated hazard warnings (e.g., "Irritant").[1]
-
-
Waste Segregation:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in the designated hazardous waste container.[1]
-
For grossly contaminated labware, rinse with a suitable organic solvent (e.g., acetone (B3395972) or ethanol), collect the rinsate as hazardous waste, and then wash the labware with soap and water.[1]
-
-
Final Disposal:
Visual Workflow and Pathway Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for the disposal of this compound waste.
References
Diphenylphosphinate: A Versatile Reagent in Synthetic Chemistry - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenylphosphinate and its derivatives have emerged as highly versatile reagents in modern synthetic chemistry, offering unique reactivity for the construction of a wide array of valuable molecules. Their applications span from peptide synthesis and the formation of phosphorus-containing analogues of biomolecules to their use as nucleophiles in carbon-phosphorus bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound-related reagents in key synthetic transformations.
Amine Protection in Peptide Synthesis
Diphenylphosphinic chloride (Ph₂P(O)Cl) serves as an effective reagent for the protection of the α-amino group of amino acids. The resulting N-diphenylphosphinoyl (Dpp) group is stable under various reaction conditions commonly employed in peptide synthesis and can be readily removed under mild acidic conditions.
Application Notes:
The Dpp protecting group offers an alternative to the more common Boc and Fmoc groups, particularly when orthogonality is required. It is introduced by reacting the amino acid ester with diphenylphosphinic chloride in the presence of a base. The ester is subsequently hydrolyzed to yield the N-protected amino acid.
Experimental Protocol: N-Protection of an Amino Acid Ester
This protocol describes the synthesis of N-diphenylphosphinoyl protected amino acid esters.
Materials:
-
Amino acid methyl or benzyl (B1604629) ester hydrochloride
-
Diphenylphosphinic chloride (Ph₂P(O)Cl)
-
N-methylmorpholine (NMM) or Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add N-methylmorpholine (2.2 eq) dropwise to the suspension and stir for 10 minutes.
-
Add a solution of diphenylphosphinic chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Dpp-amino acid ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
| Entry | Amino Acid Ester | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H-Gly-OMe·HCl | NMM | DCM | 3 | 92 | Fictionalized Data |
| 2 | H-Ala-OBn·HCl | TEA | DCM | 4 | 88 | Fictionalized Data |
| 3 | H-Phe-OMe·HCl | NMM | DCM | 2.5 | 95 | Fictionalized Data |
| 4 | H-Val-OBn·HCl | TEA | DCM | 5 | 85 | Fictionalized Data |
Workflow for N-Protection of Amino Acids
Caption: Workflow for the N-protection of amino acid esters using diphenylphosphinic chloride.
Peptide Coupling via Mixed Anhydrides
Diphenylphosphinic chloride can be used to form mixed anhydrides with N-protected amino acids, which are effective acylating agents for peptide bond formation. This method is known for its relatively low levels of racemization.[1][2]
Application Notes:
The in-situ formation of a diphenylphosphinic carboxylic mixed anhydride (B1165640) allows for the subsequent addition of an amino acid ester nucleophile to form the peptide bond. The reaction progress can be monitored by ³¹P NMR spectroscopy to observe the formation and consumption of the mixed anhydride intermediate.[1]
Experimental Protocol: Dipeptide Synthesis via a Mixed Anhydride
This protocol outlines the synthesis of a dipeptide using a diphenylphosphinic mixed anhydride.
Materials:
-
N-protected amino acid (e.g., Dpp-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Diphenylphosphinic chloride (Ph₂P(O)Cl)
-
N-methylmorpholine (NMM)
-
Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous MeCN or DCM under an inert atmosphere.
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (1.0 eq) and stir for 5 minutes.
-
Add diphenylphosphinic chloride (1.0 eq) and stir the mixture at -15 °C for 15-30 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of the amino acid ester by neutralizing the hydrochloride salt (1.05 eq) with N-methylmorpholine (1.05 eq) in anhydrous DCM at 0 °C.
-
Add the cold solution of the amino acid ester to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide by crystallization or column chromatography.
| N-Protected Amino Acid | Amino Ester | Coupling Time (h) | Yield (%) | Reference |
| Dpp-Phe-OH | H-Gly-OEt·HCl | 12 | 85 | Fictionalized Data |
| Z-Gly-OH | H-Ala-OBn·HCl | 16 | 78 | Fictionalized Data |
| Boc-Leu-OH | H-Val-OMe·HCl | 18 | 82 | Fictionalized Data |
Reaction Mechanism for Mixed Anhydride Formation and Coupling
Caption: Mechanism of peptide coupling via a diphenylphosphinic mixed anhydride.
Diphenylphosphoryl Azide (B81097) (DPPA) in Synthesis
Diphenylphosphoryl azide (DPPA) is a stable, non-explosive liquid reagent widely used for a variety of synthetic transformations, including Curtius rearrangements, peptide couplings, and the synthesis of azides.[3][4][5]
Application Notes:
DPPA is a versatile reagent that can be used for the conversion of carboxylic acids to urethanes via a Curtius rearrangement.[5] It also serves as an efficient coupling reagent in peptide synthesis, particularly for macrocyclizations.[4] Furthermore, it can be used to convert alcohols to azides with inversion of stereochemistry under Mitsunobu conditions.
Experimental Protocol: Curtius Rearrangement of a Carboxylic Acid
This protocol describes the conversion of a carboxylic acid to the corresponding tert-butyl carbamate (B1207046) using DPPA.
Materials:
-
Carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (B103910) (t-BuOH)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the formation of the acyl azide and subsequent isocyanate by IR spectroscopy (disappearance of the carboxylic acid C=O, appearance of the isocyanate stretch at ~2270 cm⁻¹).
-
After the rearrangement is complete, add tert-butanol (1.5 eq) to the reaction mixture.
-
Continue heating at 80-90 °C for an additional 2-6 hours until the isocyanate is fully consumed (monitored by IR).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the tert-butyl carbamate product.
| Carboxylic Acid | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Phenylacetic acid | 3 + 4 | 85 | 90 | Fictionalized Data |
| Cyclohexanecarboxylic acid | 2.5 + 5 | 90 | 87 | Fictionalized Data |
| 3-Phenylpropionic acid | 4 + 6 | 80 | 85 | Fictionalized Data |
Synthesis of this compound Esters
This compound esters are valuable intermediates in organophosphorus chemistry. They can be synthesized by the reaction of diphenylphosphinic chloride with alcohols in the presence of a base.[6]
Application Notes:
The synthesis is typically carried out under an inert atmosphere using dry solvents to prevent hydrolysis of the acid chloride. A variety of alcohols can be used, leading to a diverse library of phosphinate esters. These esters can then be used in subsequent reactions, such as nucleophilic substitutions at the phosphorus center.[6]
Experimental Protocol: Synthesis of Methyl this compound
Materials:
-
Diphenylphosphinic chloride (Ph₂P(O)Cl)
-
Methanol (B129727) (MeOH), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve diphenylphosphinic chloride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of anhydrous methanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.
-
Add the methanol/triethylamine solution dropwise to the diphenylphosphinic chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl this compound.
| Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methanol | TEA | Diethyl ether | 2.5 | 94 | [6] |
| Ethanol | Pyridine | THF | 3 | 91 | Fictionalized Data |
| Isopropanol | TEA | DCM | 4 | 88 | Fictionalized Data |
This document provides a starting point for the application of this compound and its derivatives in synthesis. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate scopes for specific applications.
References
- 1. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis | Semantic Scholar [semanticscholar.org]
- 2. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A widely used coupling agent: Diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
Troubleshooting & Optimization
strategies to improve the yield of diphenylphosphinate synthesis
Welcome to the technical support center for diphenylphosphinate synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in this compound synthesis are frequently traced back to a few critical factors:
-
Presence of Moisture: The primary starting material, diphenylphosphinyl chloride, is highly sensitive to water. Any moisture in the reagents, solvents, or glassware will lead to hydrolysis, forming diphenylphosphinic acid as a major byproduct instead of your desired ester.[1]
-
Inert Atmosphere: The reaction is sensitive to atmospheric conditions. Failure to maintain a dry, inert atmosphere (e.g., using nitrogen or argon) can lead to side reactions and reagent degradation.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the alcohol or the diphenylphosphinyl chloride can interfere with the reaction.
-
Base Stoichiometry: In reactions starting from diphenylphosphinyl chloride, an appropriate amount of a tertiary amine base (like triethylamine) is crucial to neutralize the HCl generated. Incorrect stoichiometry can halt the reaction.
-
Reaction Temperature: The reaction may require specific temperature control. For reactions involving diphenylphosphinyl chloride, cooling the initial addition is often necessary to control the exothermic reaction, followed by stirring at room temperature or gentle heating to ensure completion.
Q2: I'm seeing a significant amount of a white solid byproduct that is not my desired ester. What is it and how can I prevent it?
A2: The most common solid byproduct is diphenylphosphinic acid, which results from the hydrolysis of the diphenylphosphinyl chloride starting material.[1] This occurs when the chloride reacts with trace amounts of water instead of the intended alcohol.
-
Prevention:
-
Thoroughly Dry Glassware: Oven-dry all glassware immediately before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.
-
Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to exclude moisture and air.
-
Q3: My purification by column chromatography is problematic. The product seems to be degrading on the silica (B1680970) gel. What can I do?
A3: Phosphorous compounds can sometimes be unstable on standard silica gel due to its acidic nature. If you observe streaking on your TLC plate or recover low yields of impure product after a column, consider the following:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small percentage (e.g., 1-2%) of triethylamine (B128534) in your eluent solvent system before packing the column.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase like alumina (B75360) (neutral or basic) or Florisil.
-
Minimize Contact Time: Work quickly during purification. Do not let the crude product sit on the column for an extended period.
Q4: Which base is better for the reaction of diphenylphosphinyl chloride with an alcohol: triethylamine or pyridine (B92270)?
A4: While both can be used to scavenge the HCl produced, triethylamine is generally preferred and may lead to higher yields. In a comparable synthesis of 4-benzoyloxy-3-methoxycinnamic acid, using triethylamine (TEA) as a catalyst resulted in a higher yield (71.8%) compared to pyridine (65.3%).[2] Triethylamine is a stronger, non-nucleophilic base, which efficiently neutralizes the acid without competing in side reactions.
Yield Improvement Strategies: Data Summary
Optimizing reaction conditions is critical for maximizing the yield of this compound esters. Below is a summary of yields achieved through different synthetic methodologies.
| Starting Material | Reagent/Method | Base/Catalyst | Solvent | Yield | Reference |
| Diphenylphosphinic Acid | Methanol (B129727) (15 equiv.), Microwave (220 °C, 2h) | [bmim][PF6] (10 mol%) | - | 75% | [3] |
| Diphenylphosphinic Acid | Ethanol (15 equiv.), Microwave (220 °C, 2h) | [bmim][PF6] (10 mol%) | - | 82% | [3] |
| Diphenylphosphinyl Chloride | Alcohol | Triethylamine (1 equiv.) | Toluene | Good | [3] |
| 4-hydroxy-3-methoxycinnamic acid & Benzoyl Chloride | Microwave Irradiation | Triethylamine | - | 71.8% | [2] |
| 4-hydroxy-3-methoxycinnamic acid & Benzoyl Chloride | Microwave Irradiation | Pyridine | - | 65.3% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound from Diphenylphosphinyl Chloride
This protocol describes the reaction of diphenylphosphinyl chloride with methanol in the presence of triethylamine.
-
Preparation: Oven-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Assemble the apparatus while hot under a stream of dry nitrogen or argon.
-
Reagents: In the flask, dissolve diphenylphosphinyl chloride (1.0 equiv.) in anhydrous toluene.
-
Reaction Setup: Cool the solution to 0 °C using an ice bath.
-
Addition: Prepare a solution of anhydrous methanol (1.1 equiv.) and triethylamine (1.1 equiv.) in anhydrous toluene. Add this solution dropwise to the cooled diphenylphosphinyl chloride solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of anhydrous toluene.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to yield the pure methyl this compound.
Protocol 2: Microwave-Assisted Direct Esterification of Diphenylphosphinic Acid
This protocol outlines a greener approach to synthesizing diphenylphosphinates using microwave irradiation.[3]
-
Preparation: In a microwave reaction vial, place diphenylphosphinic acid (1.0 equiv.), the desired alcohol (e.g., methanol or ethanol, 15 equiv.), and a catalytic amount of an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6], 10 mol%).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at the specified temperature (e.g., 220 °C) for the optimized time (e.g., 2 hours).
-
Work-up: After cooling, remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the ionic liquid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Visual Guides: Workflows and Diagrams
The following diagrams illustrate the general synthesis workflow and a troubleshooting guide for low yield.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: High-Purity Diphenylphosphinate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the advanced purification of high-purity diphenylphosphinate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| DPP-T01 | Low Recovery After Recrystallization | - The chosen solvent is too effective at room temperature. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that were lost during filtration. - The compound is precipitating as an oil rather than crystallizing. | - Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature.[1][2][3] - Use the minimum amount of hot solvent required to dissolve the crude product.[4][5] - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, more easily filterable crystals.[2][5] - If an oil forms, try redissolving it in a small amount of hot solvent and scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal of this compound can also be effective.[2][4] |
| DPP-T02 | Persistent Yellow or Off-White Color in the Final Product | - Residual colored impurities from the synthesis, such as byproducts from side reactions. - Trace amounts of palladium catalysts if used in the synthesis.[6] - Thermal degradation of the compound or impurities. | - Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration to remove the charcoal.[4] - If palladium residues are suspected, a wash with a solution of sodium thiosulfate (B1220275) during the workup may be beneficial.[6] - Perform purification steps at the lowest effective temperatures to minimize thermal decomposition. |
| DPP-T03 | Product Fails to Crystallize from Solution | - The solution is not supersaturated. - The presence of impurities is inhibiting crystal nucleation. - The compound has a low melting point and high solubility in the chosen solvent.[4] | - Concentrate the solution by evaporating some of the solvent.[5] - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound.[2][4] - Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "bad" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[5] |
| DPP-T04 | Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent). - The column was not packed correctly. - The sample was overloaded onto the column. | - Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between this compound and its impurities. - Ensure the silica (B1680970) gel is packed uniformly to prevent channeling. Dry loading the sample by adsorbing it onto a small amount of silica gel can improve resolution.[7] - Use an appropriate amount of sample for the column size. |
| DPP-T05 | Presence of Starting Materials in the Final Product | - Incomplete reaction during synthesis. - The purification method is not effective at separating the starting material from the product. | - Optimize the reaction conditions to drive the reaction to completion. - If the starting materials have significantly different polarities from this compound, column chromatography should be an effective separation technique.[8] - A selective extraction or washing step during the workup may also remove unreacted starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as diphenylphosphinic chloride or its hydrolysis product, diphenylphosphinic acid. Other potential impurities are residual solvents from the synthesis and byproducts formed during the reaction. The nature of impurities is highly dependent on the synthetic route employed.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2][3] A mixed solvent system, such as ethanol (B145695)/water or dichloromethane/hexane, can also be effective.[5] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair for your specific crude product.
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is generally preferred when dealing with complex mixtures containing multiple impurities or when impurities have similar solubility profiles to this compound, making separation by recrystallization difficult.[8] Recrystallization is often a simpler and more scalable method if the crude product is relatively pure and the impurities are significantly more soluble in the chosen solvent.[1][4]
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C) is essential for structural confirmation and detecting impurities. Mass Spectrometry (MS) can confirm the molecular weight and help identify unknown impurities.[9][10][11]
Q5: My this compound appears to be hygroscopic. How should I handle and store it?
A5: If you observe that your purified this compound is sensitive to moisture, it should be handled in a dry atmosphere, for example, within a glovebox or using a nitrogen blanket. For long-term storage, keep the material in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.
Quantitative Data on Purification Techniques
The following tables provide representative data for common purification techniques applied to this compound. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Efficiency
| Solvent System | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) |
| Ethanol/Water | 85 | >98 | 70-85 |
| Dichloromethane/Hexane | 90 | >99 | 75-90 |
| Toluene | 80 | >97 | 65-80 |
Table 2: Flash Column Chromatography Performance
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh)[8] |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate (B1210297) |
| Typical Loading Capacity | 1g of crude product per 30-50g of silica gel |
| Expected Purity | >99.5% |
| Expected Recovery | 85-95% |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated.[5]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder (dry loading).[7]
-
Column Packing: Prepare a glass column with silica gel slurried in hexane. Ensure the column is packed evenly without any air bubbles. Add a layer of sand on top of the silica gel.
-
Loading: Carefully add the dry-loaded sample onto the top of the column. Add another layer of sand on top of the sample.
-
Elution: Begin eluting the column with pure hexane, then gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A workflow for troubleshooting common purification problems.
Caption: A decision tree for selecting a suitable purification method.
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications [scholarworks.indianapolis.iu.edu]
- 11. benchchem.com [benchchem.com]
identifying and minimizing side products in diphenylphosphinate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during diphenylphosphinate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound esters?
A1: The most common methods for synthesizing this compound esters include:
-
Esterification of Diphenylphosphinic Acid: This can be achieved through methods like the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1][2]
-
Reaction of Diphenylphosphinic Chloride with Alcohols: This is a straightforward method where diphenylphosphinic chloride reacts with an alcohol, typically in the presence of a base to neutralize the HCl byproduct.[3]
-
Atherton-Todd Reaction: This reaction can be adapted to synthesize diphenylphosphinates from diphenylphosphine (B32561) oxide, an alcohol, and a halogenating agent like carbon tetrachloride in the presence of a base.[4][5]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a this compound ester using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).
Q2: I am seeing a significant amount of an insoluble white precipitate in my Steglich esterification. What is it and how can I remove it?
A2: The insoluble white precipitate is likely dicyclohexylurea (DCU), a byproduct formed from the coupling agent DCC.[6] While largely insoluble in many organic solvents, trace amounts can sometimes be difficult to remove.
-
Troubleshooting:
-
Filtration: The bulk of the DCU can be removed by filtration.
-
Solvent Selection: Running the reaction in a solvent like dichloromethane (B109758) can help with the initial filtration.
-
Alternative Carbodiimides: Consider using a water-soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), where the urea (B33335) byproduct is water-soluble and can be removed with an aqueous workup.
-
Q3: My reaction using diphenylphosphinic chloride is giving a low yield, and I'm isolating a significant amount of diphenylphosphinic acid. What is happening?
A3: Diphenylphosphinic chloride is highly sensitive to moisture. The presence of water in your reagents or solvent will lead to hydrolysis of the starting material, forming diphenylphosphinic acid.[3][7]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Reagent Quality: Ensure the alcohol is dry and the diphenylphosphinic chloride has been properly stored to prevent degradation.
-
Q4: What are the common side products in a Mitsunobu reaction for this compound synthesis?
A4: Common side products in a Mitsunobu reaction include triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). Additionally, if the nucleophilicity of the this compound anion is low, the azodicarboxylate can sometimes act as the nucleophile, leading to undesired byproducts.
-
Troubleshooting:
-
Purification: TPPO can often be removed by crystallization or column chromatography.
-
Reagent Choice: Using polymer-supported triphenylphosphine can simplify the removal of the phosphine (B1218219) oxide byproduct through filtration.
-
Q5: How can I minimize the formation of N-acylurea in my Steglich esterification?
A5: The formation of N-acylurea is a known side reaction in Steglich esterifications, arising from the rearrangement of the O-acylisourea intermediate.[2][8]
-
Troubleshooting:
Troubleshooting Guides
Issue 1: Low Yield in this compound Esterification
dot
Caption: Troubleshooting workflow for low yield in this compound esterification.
Issue 2: Presence of Multiple Unidentified Spots on TLC
dot
Caption: Logical workflow for identifying and minimizing multiple impurities.
Data on Common Side Products and Reaction Conditions
| Reaction Method | Key Reagents | Common Side Products | Conditions to Minimize Side Products | Typical Yield Range |
| Steglich Esterification | Diphenylphosphinic acid, Alcohol, DCC, DMAP | N-acylurea, Dicyclohexylurea (DCU) | Use of catalytic DMAP, room temperature, careful purification to remove DCU.[1][2][6] | 65-95%[9] |
| From Diphenylphosphinic Chloride | Diphenylphosphinic chloride, Alcohol, Base (e.g., Triethylamine) | Diphenylphosphinic acid (from hydrolysis), Triethylammonium (B8662869) chloride | Strict anhydrous conditions, use of a non-nucleophilic base.[3] | 70-90% |
| Atherton-Todd Reaction | Diphenylphosphine oxide, Alcohol, CCl4, Base | Chloroform, Amine hydrochlorides | In situ generation of the phosphinyl chloride intermediate under mild conditions. | 60-85% |
| Mitsunobu Reaction | Diphenylphosphinic acid, Alcohol, PPh3, DEAD/DIAD | Triphenylphosphine oxide (TPPO), Hydrazinedicarboxylate | Use of polymer-supported PPh3 for easy removal of TPPO, careful control of stoichiometry. | 70-90% |
Key Experimental Protocols
Protocol 1: Steglich Esterification of Diphenylphosphinic Acid
-
To a solution of diphenylphosphinic acid (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Esterification using Diphenylphosphinic Chloride
-
To a solution of the alcohol (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous diethyl ether or THF at 0 °C under an argon atmosphere, add a solution of diphenylphosphinic chloride (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization.
dot
Caption: General experimental workflow for this compound synthesis.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 5. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Diphenylphosphinate-Mediated Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for diphenylphosphinate-mediated catalysis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges in your experiments. The information is designed to directly address specific issues related to reaction optimization, catalyst stability, and selectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion. What are the primary factors to investigate?
A1: Low conversion in reactions utilizing this compound ligands is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.[1] Key factors include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst.[2][3] Ensure your protocol includes conditions suitable for this reduction. Additionally, the catalyst or ligand may have degraded due to improper storage or handling, exposing it to air and moisture.[4][5]
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition.[4] Temperature optimization is often required for specific substrates.
-
Incorrect Solvent or Base: The choice of solvent and base is critical. A base that is poorly soluble in the chosen solvent will be ineffective, and the solvent itself can influence catalyst stability and reactivity.[1]
-
Catalyst Poisoning: Impurities in the reagents or solvents, such as water, oxygen, sulfur, or nitrogen-containing heterocycles, can irreversibly bind to the metal center and deactivate the catalyst.[4][6][7]
Q2: I'm observing significant side product formation. How can I improve selectivity?
A2: Poor selectivity often results in the formation of undesired byproducts, such as homocoupled products. Improving selectivity requires fine-tuning the reaction conditions:
-
Ligand-to-Metal Ratio: The concentration of the this compound ligand relative to the metal precursor can influence the formation of the active catalytic species and suppress side reactions.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway, which may have a lower activation energy than competing side reactions.[1]
-
Choice of Base: The strength and type of base can significantly impact selectivity. For example, in Suzuki-Miyaura couplings, weaker bases like K₃PO₄ or K₂CO₃ are often employed to minimize side reactions like protodeboronation.[2][8]
-
Inert Atmosphere: The presence of oxygen can promote side reactions like the homocoupling of boronic acids.[2] Ensuring the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) is crucial.
Q3: My catalyst appears to be deactivating or the reaction stalls before completion. What are the common causes?
A3: Catalyst deactivation can occur through several mechanisms:
-
Catalyst Poisoning: This is a primary cause of stalled reactions. Common poisons include sulfur compounds, halides, cyanides, and even certain functional groups on the substrates themselves.[6][9] It is essential to use high-purity, anhydrous, and degassed solvents and reagents.[1][10]
-
Ligand Degradation: Phosphinite and phosphine (B1218219) ligands can be susceptible to oxidation or hydrolysis, especially at elevated temperatures.[5] Handling these ligands under an inert atmosphere is critical.
-
Formation of Inactive Species: The active catalyst can sometimes aggregate to form inactive bulk metal (e.g., palladium black) or form stable, inactive complexes with species in the reaction mixture.[2] Using bulky ligands like those derived from this compound can help stabilize the active catalytic species and prevent aggregation.[4]
Q4: How do I choose the optimal solvent and base for my reaction?
A4: The ideal solvent and base are highly dependent on the specific type of cross-coupling reaction and the substrates involved. However, some general principles apply:
-
Solvents: Polar aprotic solvents like dioxane, THF, or DMF are commonly used as they can dissolve a wide range of reactants and effectively coordinate with the metal center.[1] The choice can affect catalyst solubility and stability.
-
Bases: The base plays a crucial role, particularly in cross-coupling reactions like the Suzuki-Miyaura, where it facilitates the transmetalation step.[8] The strength of the base must be sufficient to activate the coupling partner without causing degradation of substrates or the catalyst. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][11] A screening of different base/solvent combinations is often the most effective approach.
Troubleshooting Guides
Low Reaction Yield or Conversion Rate
If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The workflow below outlines a logical sequence of checks to identify the root cause.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes the typical effects of key parameters on reaction outcomes in a generic palladium-catalyzed cross-coupling reaction. Use this as a guide for systematic optimization.
| Parameter | Variation | Potential Effect on Yield | Potential Effect on Selectivity | Common Range |
| Catalyst Loading | Increasing | May increase yield if the reaction is slow. | Can decrease selectivity by promoting side reactions. | 0.5 - 5 mol%[12] |
| Decreasing | May lower yield or require longer reaction times. | Can improve selectivity by minimizing side reactions. | ||
| Temperature | Increasing | Increases reaction rate, potentially improving yield. | May decrease selectivity and lead to catalyst decomposition.[4] | 80 - 120 °C[13][14] |
| Decreasing | Slows reaction rate, potentially lowering yield. | Often improves selectivity by disfavoring side reactions.[1] | ||
| Solvent | Polar Aprotic (Dioxane, THF) | Generally effective for dissolving reactants and catalyst. | Can influence catalyst stability and aggregation.[1] | N/A |
| Non-polar (Toluene) | Can be effective, but solubility of base may be an issue. | May alter the catalytic cycle intermediates. | ||
| Base | Strong Base (e.g., Cs₂CO₃) | Can lead to higher reaction rates and yields. | May cause substrate degradation or catalyst deactivation. | N/A |
| Weaker Base (e.g., K₂CO₃, K₃PO₄) | May result in slower reactions. | Often improves selectivity and functional group tolerance. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for a Suzuki-Miyaura reaction using a palladium precursor and a this compound-type ligand. Note: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[13][15]
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound ligand
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask, add the palladium precursor (e.g., 1-2 mol%) and the this compound ligand (e.g., 2-4 mol%, maintaining a 2:1 ligand-to-metal ratio).
-
Reaction Setup: To the flask, add the base, the aryl halide, and the arylboronic acid.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: After cooling the mixture to room temperature, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle for Cross-Coupling Reactions
The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The this compound ligand (L) plays a crucial role in stabilizing the palladium center throughout the cycle.[13]
Key Factors Influencing Catalysis
The efficiency of a this compound-mediated reaction is a balance of multiple interconnected factors. Understanding these relationships is key to successful optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. researchgate.net [researchgate.net]
- 12. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
methods for removing common impurities from diphenylphosphinate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of diphenylphosphinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in this compound often stem from the synthetic route used. These can include:
-
Unreacted Starting Materials: Such as chlorodiphenylphosphine (B86185) or related phosphorus compounds.
-
Byproducts of the Reaction: Depending on the synthesis, byproducts can form through side reactions. For instance, the hydrolysis of the starting material, diphenyl phosphoryl chloride, can lead to the formation of diphenylphosphinic acid.[1]
-
Residual Solvents: Solvents used in the synthesis and workup, such as toluene, diethyl ether, chloroform (B151607), or methanol, may be present in the crude product.[2][3]
-
Reagents: Other reagents used in the synthesis, like triethylamine, may also be present as impurities.[3]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods are:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent is crucial for successful recrystallization.[4]
-
Column Chromatography: This technique is excellent for separating this compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.[2]
-
Extraction: A liquid-liquid extraction can be employed to remove acidic or basic impurities from the crude product.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your this compound sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are powerful tools for assessing purity. Quantitative NMR (qNMR) can provide an absolute determination of purity when compared to an internal standard.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for separating and quantifying impurities. A purity assessment can be made by comparing the peak area of this compound to the total area of all peaks.
-
Gas Chromatography (GC): For volatile impurities, GC can be an effective analytical method.[8][9]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and to monitor the progress of a purification process like column chromatography.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling solvent. Try adding a small seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| No crystals form upon cooling. | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration of the this compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution has cooled completely before filtration. Cool the filtration solvent before washing the crystals. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. This can help adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Poor separation of this compound from impurities. | The solvent system (mobile phase) is not optimal. The column was packed improperly. The column was overloaded with the sample. | Develop a better solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4. Repack the column carefully to avoid air bubbles or channels. Use an appropriate amount of silica (B1680970) gel for the amount of sample (a common ratio is 30:1 to 100:1 silica gel to crude product by weight). |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Start with a less polar solvent system. |
| Streaking or tailing of bands. | The sample is not soluble in the mobile phase. The column is overloaded. The silica gel is too acidic or basic for the compound. | Dissolve the sample in a small amount of a more polar solvent before loading it onto the column. Use a smaller amount of sample. Use deactivated silica gel or a different stationary phase like alumina. |
| Cracks or bubbles in the silica gel bed. | The column was allowed to run dry. Improper packing. | Always keep the silica gel covered with solvent. Repack the column. |
Quantitative Data
The following table provides illustrative data on the purity of organophosphorus compounds achieved by different purification methods. Note: This data is based on similar compounds and should be used as a general guideline. Actual results for this compound may vary.
| Purification Method | Compound Type | Initial Purity (%) | Final Purity (%) | Recovery (%) | Reference |
| Recrystallization | Aryl Phosphinate | ~85 | >98 | 70-85 | [10] |
| Column Chromatography | Diphenylphosphinic Acid Ester | Crude | >95 | 60-80 | [2][3] |
| qNMR Purity Assessment | Sofosbuvir (Organophosphorus Drug) | N/A | 99.07 ± 0.50 | N/A | [7] |
| Mass Balance Purity Assessment | Tripropyl Phosphate | N/A | 99.46 | N/A | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of chloroform and methanol, or petroleum ether and dichloromethane)[1][3]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
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Buchner funnel and filter flask
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Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents to find a suitable one or a solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from various impurities.
Materials:
-
Crude this compound
-
Silica gel (60-240 mesh)[2]
-
Chromatography column
-
Eluent (e.g., petroleum ether/dichloromethane 1:9 v/v or a gradient of chloroform/methanol)[1][3]
-
Sand
-
Cotton or glass wool
-
Collection flasks or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system (e.g., petroleum ether/dichloromethane) and gradually increase the polarity if necessary (gradient elution) to elute the this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. CN102351898A - Synthesis method of diphenyl phosphonic acid - Google Patents [patents.google.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
troubleshooting common issues in reactions involving diphenylphosphinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylphosphinate in their experiments.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution reaction using a this compound salt as my nucleophile, but I am observing low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in nucleophilic substitution reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
-
Poor Nucleophile Quality: The this compound salt may have degraded due to improper storage or handling. It is susceptible to hydrolysis.
-
Solution: Use freshly prepared or properly stored this compound salt. Ensure it has been kept under anhydrous conditions.
-
-
Poor Leaving Group: The substrate you are using may have a poor leaving group, making the substitution difficult.
-
Solution: If possible, convert the leaving group to a better one, such as a tosylate or mesylate, which are excellent leaving groups.[1]
-
-
Steric Hindrance: The electrophilic carbon on your substrate might be sterically hindered, preventing the bulky this compound nucleophile from attacking.[2]
-
Solution: If steric hindrance is a major issue, consider alternative synthetic routes. In some cases, increasing the reaction temperature may help overcome the activation energy barrier.
-
-
Inappropriate Solvent: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the this compound salt without strongly solvating the nucleophilic anion, leaving it more available to react.[1][3]
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious, as higher temperatures can also lead to side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Decomposition or Presence of Diphenylphosphinic Acid as a Byproduct
Question: After my reaction, I've isolated my product, but it seems to be decomposing. I also see a significant amount of diphenylphosphinic acid in my crude mixture. What is happening?
Answer:
The presence of diphenylphosphinic acid and decomposition of your product are likely due to the hydrolysis of the this compound ester product. This compound esters are susceptible to hydrolysis under both acidic and basic conditions.
Possible Causes and Solutions:
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during workup can hydrolyze the this compound ester.
-
Solution: Minimize the time of the aqueous workup. Use dilute, cooled acidic or basic solutions if necessary, and work quickly. Neutralize the reaction mixture to a pH of around 7 before extraction.
-
-
Residual Acid or Base: Traces of acid or base from a previous step or from the reaction itself can catalyze hydrolysis during storage or purification.
-
Solution: Ensure all acidic or basic reagents are thoroughly removed during workup. A wash with a saturated sodium bicarbonate solution can remove acid, while a wash with dilute HCl can remove a basic catalyst.
-
-
Moisture in Solvents or Reagents: Water present in solvents or reagents can lead to hydrolysis, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Store this compound-containing compounds under an inert atmosphere.
-
-
Silica (B1680970) Gel Chromatography: The slightly acidic nature of standard silica gel can sometimes cause hydrolysis of sensitive compounds.
-
Solution: If you suspect hydrolysis on the column, you can neutralize the silica gel by treating it with a solution of triethylamine (B128534) in your eluent before use. Alternatively, consider using a different stationary phase like alumina.
-
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow. How can I increase the reaction rate?
A1: To increase the reaction rate, you can try the following:
-
Increase Temperature: Gently heating the reaction mixture can significantly speed up the reaction. Monitor for side product formation.
-
Use a More Polar Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the this compound anion.
-
Add a Phase-Transfer Catalyst: If you are using a biphasic system, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can facilitate the transfer of the this compound anion to the organic phase.
Q2: I am having trouble removing diphenylphosphine (B32561) oxide from my reaction mixture. What are some effective purification methods?
A2: Diphenylphosphine oxide, a common byproduct, can be challenging to remove due to its polarity and solubility. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the more soluble diphenylphosphine oxide.
-
Column Chromatography: While sometimes difficult, careful column chromatography with a well-chosen solvent system can separate your product. A gradient elution might be necessary.
-
Acid-Base Extraction: If your product is not sensitive to acid, you can wash your organic layer with dilute HCl. Diphenylphosphine oxide is weakly basic and can be protonated and extracted into the aqueous layer.
-
Countercurrent Chromatography: High-performance countercurrent chromatography (HPCCC) has been shown to be an effective method for separating triphenylphosphine (B44618) oxide (a related compound) from reaction mixtures and could be applicable here.[4]
Q3: What are some common side reactions to be aware of when using this compound?
A3: Besides hydrolysis, other potential side reactions include:
-
O- vs. P-alkylation: While this compound typically undergoes O-alkylation, under certain conditions, P-alkylation can occur, leading to the formation of a phosphine (B1218219) oxide. This is less common but can be influenced by the electrophile and reaction conditions.
-
Elimination Reactions: If your substrate is prone to elimination (e.g., a secondary or tertiary halide), the this compound anion, being a moderate base, can induce E2 elimination as a competing pathway to SN2 substitution.
Data Presentation
Table 1: Effect of Solvent on the Rate of Hydrolysis of a this compound Ester
| Solvent System | Relative Rate of Hydrolysis |
| 60% Dioxane/Water | 1.0 |
| 80% Ethanol/Water | 0.7 |
| Acetonitrile/Water (1:1) | 1.2 |
| Pure Water | 2.5 |
Note: Data is illustrative and based on general principles of solvent effects on hydrolysis rates.
Table 2: Influence of Leaving Group on SN2 Reaction Yield with this compound
| Substrate (R-X) | Leaving Group | Typical Yield (%) |
| R-I | Iodide | 85-95 |
| R-Br | Bromide | 70-85 |
| R-OTs | Tosylate | 90-98 |
| R-Cl | Chloride | 40-60 |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium this compound
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium this compound (1.2 equivalents) and anhydrous DMF (5 mL per mmol of the limiting reagent).
-
Reagent Addition: Stir the mixture under a nitrogen atmosphere and add the alkyl halide or tosylate (1.0 equivalent) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (10 volumes) and ethyl acetate (B1210297) (10 volumes).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).
-
Washing: Combine the organic layers and wash with brine (2 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Logical Diagram for Product Purification
Caption: Decision workflow for purification strategy.
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges and solutions for scaling up diphenylphosphinate production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the production of diphenylphosphinates. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis, purification, and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up diphenylphosphinate production?
A1: Scaling up this compound synthesis from laboratory to industrial scale presents several key challenges. These include managing exothermic reactions, controlling side product formation, ensuring consistent product quality, developing effective purification methods for large quantities, and handling reagents and byproducts safely. Careful process development and optimization are crucial for a safe, efficient, and scalable manufacturing process.
Q2: Which synthetic route is most common for the industrial production of alkyl diphenylphosphinates?
A2: The Michaelis-Arbuzov reaction is a widely used and robust method for forming the carbon-phosphorus bond essential in many organophosphorus compounds, including diphenylphosphinates. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. While effective, scaling up this reaction requires careful control of reaction conditions to minimize side reactions and ensure high yields.
Q3: What are the main safety concerns associated with large-scale this compound synthesis?
A3: The primary safety concerns include the management of potentially highly exothermic reactions, which can lead to thermal runaway if not properly controlled. Additionally, the handling of flammable solvents, corrosive reagents like phosphorus halides, and potentially toxic byproducts requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) and engineering controls. A thorough process hazard analysis (PHA) is essential before any scale-up activities.
Troubleshooting Guides
Issue 1: Low Yield in Michaelis-Arbuzov Reaction
Problem: The yield of the desired this compound is significantly lower upon scale-up compared to laboratory experiments.
| Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC, HPLC, or ³¹P NMR) to ensure it has reached completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. Perform a temperature optimization study to find the ideal balance. |
| Side Reactions | - Perkow Reaction: If using α-halo ketones or aldehydes as substrates, the competing Perkow reaction can reduce the yield of the desired phosphinate. Consider using alternative substrates or optimizing reaction conditions (e.g., lower temperature) to favor the Arbuzov pathway. - Byproduct Competition: The alkyl halide byproduct formed during the reaction can compete with the starting alkyl halide, leading to undesired products. Use of a high-boiling point alkyl halide as the reactant and removal of the lower-boiling byproduct by distillation during the reaction can mitigate this. |
| Reagent Quality | - Moisture Contamination: Ensure all reagents and solvents are anhydrous, as water can react with starting materials and intermediates. - Purity of Starting Materials: Use high-purity starting materials to avoid side reactions caused by impurities. |
| Poor Mixing | - Inefficient Agitation: Inadequate mixing in large reactors can lead to localized temperature gradients and concentration differences, affecting reaction kinetics. Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction. |
Issue 2: Difficulty in Product Purification
Problem: The crude this compound product is difficult to purify at a large scale, leading to product loss and low purity.
| Potential Cause | Troubleshooting Solution |
| Formation of Closely-Related Impurities | - Optimize Reaction Conditions: Revisit the reaction conditions to minimize the formation of byproducts with similar physical properties to the desired product. - Recrystallization: If the product is a solid, develop a robust recrystallization procedure. Screen various solvent systems to find one that provides good recovery and high purity. - Distillation: For liquid products, fractional distillation under reduced pressure can be effective. Optimize the distillation parameters (pressure, temperature, reflux ratio) for efficient separation. |
| Residual Starting Materials | - Reaction Stoichiometry: Carefully control the stoichiometry of the reactants to minimize excess starting materials in the final product mixture. - Quenching and Work-up: Develop an effective quenching and work-up procedure to remove unreacted starting materials. |
| Solvent Removal Issues | - Azeotropic Removal: For high-boiling solvents, consider azeotropic distillation with a lower-boiling solvent to facilitate removal. - High-Vacuum Distillation: Utilize high-vacuum distillation to remove residual solvents at lower temperatures, preventing product degradation. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of Ethyl this compound via Michaelis-Arbuzov Reaction
Objective: To synthesize ethyl this compound on a 10 L scale.
Materials:
-
Diphenylphosphinous chloride (Ph₂PCl)
-
Triethyl phosphite (P(OEt)₃)
-
Toluene (B28343) (anhydrous)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
10 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Addition funnel.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
-
Charging Reactants: Charge the reactor with diphenylphosphinous chloride (e.g., 2.2 kg, 10 mol) and anhydrous toluene (e.g., 5 L).
-
Initiating the Reaction: Begin stirring and slowly add triethyl phosphite (e.g., 1.83 kg, 11 mol) via the addition funnel over a period of 1-2 hours, maintaining the temperature between 20-30 °C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by taking samples periodically and analyzing them by GC or ³¹P NMR.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by vacuum distillation to remove toluene and any volatile byproducts, yielding the final ethyl this compound.
Visualizations
// Nodes start [label="Starting Materials\n(Ph₂PCl + P(OEt)₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Phosphonium Intermediate", fillcolor="#FBBC05"]; product [label="Ethyl this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Ethyl Chloride (EtCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Arbuzov Rearrangement"]; intermediate -> byproduct [label="Dealkylation"]; } . Caption: Simplified reaction pathway for the Michaelis-Arbuzov synthesis of ethyl this compound.
long-term storage and stabilization of diphenylphosphinate
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, stabilization, and handling of diphenylphosphinate. Below are frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity and stability of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is crucial to keep the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. For extended periods, storage at low temperatures is recommended.
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, similar to many complex organic molecules, this compound may be sensitive to light. Photodegradation can occur upon exposure to UV or visible light.[2] Therefore, it is best practice to store the compound in amber vials or other light-blocking containers.[3]
Q4: What is the role of moisture in the degradation of this compound?
A4: Moisture can lead to the hydrolytic degradation of this compound. Phosphite and phosphinate esters are susceptible to hydrolysis, which can break down the molecule.[4][5] It is critical to store the compound in a desiccated environment or under an inert atmosphere to prevent moisture-induced degradation.
Q5: Should I store this compound under an inert atmosphere?
A5: Yes, for maximum stability and to prevent oxidative degradation, storing this compound under an inert atmosphere such as argon or nitrogen is highly recommended.[3] This is particularly important for long-term storage to minimize contact with oxygen and moisture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no activity of this compound in an assay. | 1. Improper storage of the solid compound leading to degradation. 2. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. 3. Hydrolysis or oxidation of the compound in the assay buffer. | 1. Ensure the solid compound is stored at the recommended temperature, protected from light and moisture. 2. Prepare fresh stock solutions. For long-term use, aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Use freshly prepared, high-purity buffers. If oxidation is suspected, consider degassing the buffer or adding antioxidants if compatible with the experiment.[6] |
| Appearance of unknown peaks in HPLC or GC-MS analysis. | 1. Degradation of the this compound sample. 2. Contamination from solvents or lab equipment. | 1. Confirm the identity of the main peak with a reference standard. Analyze a freshly prepared sample to see if the impurity peaks are still present. 2. Use high-purity, HPLC-grade solvents and ensure all glassware is thoroughly cleaned. Run a solvent blank to check for contamination.[7] |
| Change in physical appearance of the solid (e.g., discoloration, clumping). | 1. Exposure to light, heat, or moisture. 2. Oxidative degradation from exposure to air. | 1. Review storage conditions to ensure they meet the recommended guidelines. 2. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |
| Precipitation of the compound in solution. | 1. Poor solubility in the chosen solvent. 2. Degradation leading to the formation of insoluble byproducts. | 1. Verify the solubility of this compound in the chosen solvent. Gentle warming or sonication may aid dissolution, but be cautious of temperature-induced degradation. 2. If the precipitate forms over time in a previously clear solution, this may indicate degradation. Prepare a fresh solution for use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light/Moisture Protection | Recommended Duration |
| Solid (Powder) | -20°C | Inert Gas (N₂ or Ar) | Store in amber, tightly sealed containers with a desiccant. | Up to 3 years |
| 4°C | Inert Gas (N₂ or Ar) | Store in amber, tightly sealed containers with a desiccant. | Up to 2 years | |
| Stock Solution in Anhydrous Solvent (e.g., DMSO) | -80°C | Tightly sealed vials | Aliquot to avoid freeze-thaw cycles. Use amber vials. | Up to 6 months |
| -20°C | Tightly sealed vials | Aliquot to avoid freeze-thaw cycles. Use amber vials. | Up to 1 month |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.[8][9]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Prepare a control sample to be stored under ideal long-term conditions (-20°C, inert atmosphere).
-
Expose the test samples to the stress conditions outlined in the table below.
-
| Stress Condition | Parameters | Duration |
| Thermal Stress | 70°C in a calibrated oven | 3 weeks |
| High Humidity | 25°C at 90% Relative Humidity (in a humidity chamber) | 3 weeks |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.[10][11] | As per ICH Q1B guidelines |
-
Time Points for Analysis:
-
Analyze samples at initial (time zero), 1 week, 2 weeks, and 3 weeks.
-
-
Analysis:
-
At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Analyze the purity of the sample using HPLC (see Protocol 2).
-
Characterize any significant degradation products using LC-MS.
-
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general method for determining the purity of this compound.[12][13]
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A gradient tailored to the separation of this compound from its potential impurities. A starting point could be 50% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength appropriate for this compound (e.g., 210 nm or 254 nm).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined using the area normalization method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
- 1. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
- 2. q1scientific.com [q1scientific.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. allhdi.com [allhdi.com]
- 6. PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. caronscientific.com [caronscientific.com]
- 11. database.ich.org [database.ich.org]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Catalyst and Ligand Ratios in Diphenylphosphinate Reactions
Welcome to the technical support center for the optimization of catalyst and ligand ratios in diphenylphosphinate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs that my catalyst and ligand ratios are suboptimal in a this compound synthesis?
A1: The primary indicators of suboptimal catalyst and ligand ratios include low reaction yield, incomplete conversion of starting materials, and the formation of significant side products.[1][2] Catalyst decomposition, often observed as the formation of palladium black, is another key sign that the ligand is not effectively stabilizing the active catalytic species.
Q2: Is a higher catalyst loading always better for achieving a higher yield?
A2: Not necessarily. While increasing the catalyst loading can sometimes improve a sluggish reaction, excessively high concentrations can lead to unwanted side reactions and complicate product purification due to residual catalyst. Economically, high catalyst loading is also undesirable, especially on a large scale. Optimization is key to finding the most efficient catalyst concentration, with modern protocols for similar P-C bond formations achieving good yields with as low as 1 mol% of a palladium precursor.[1]
Q3: How does the choice of ligand and its ratio to the catalyst affect the reaction?
A3: The ligand is crucial for stabilizing the active Pd(0) catalytic species and influencing its reactivity. For Hirao-type couplings to synthesize phosphinates, bidentate phosphine (B1218219) ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been shown to be highly effective, allowing for lower catalyst loadings compared to monodentate ligands like triphenylphosphine (B44618) (PPh₃).[1][3] An inappropriate ligand-to-palladium ratio can lead to the formation of less active or inactive catalyst species. While a 1:1 to 1.5:1 ligand-to-metal ratio is a good starting point for bidentate ligands, it is crucial to screen a range of ratios to find the optimum for your specific system.[4]
Q4: I am observing a significant amount of a dealkylated phosphinate side product. What is the cause and how can I prevent it?
A4: Dealkylation of the phosphinate ester can occur, particularly when using bases like triethylamine.[1] This is often due to an SN2-type reaction. To minimize this side reaction, consider using a more sterically hindered phosphite (B83602) ester (e.g., diisopropyl phosphite) and a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1][5]
Q5: My reaction is not proceeding to completion, even with extended reaction times. What are some common causes?
A5: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating over time. Ensure you are using an appropriate palladium precursor and that your reaction is properly degassed to prevent oxidation.[1]
-
Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to the formation of less active catalyst species.[2]
-
Poor Reagent Quality: Impurities in your starting materials or solvents can poison the catalyst.[6]
-
Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. For less reactive substrates, a solvent like DMF may give better results than acetonitrile (B52724).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst precursor. 2. Inappropriate ligand or catalyst-to-ligand ratio. 3. Incorrect base or solvent. 4. Reaction temperature is too low. | 1. Use a fresh, high-quality palladium source (e.g., Pd(OAc)₂). 2. Screen a panel of ligands, starting with a robust ligand like dppf. Optimize the catalyst-to-ligand ratio (e.g., 1:1, 1:1.2, 1:1.5). 3. Screen different bases (e.g., Et₃N, DIPEA) and solvents (e.g., acetonitrile, DMF).[1] 4. Increase the reaction temperature, but monitor for potential byproduct formation. |
| Incomplete Conversion | 1. Catalyst deactivation. 2. Insufficient catalyst loading. 3. Short reaction time. | 1. Ensure a strictly inert atmosphere (degas solvents and use nitrogen or argon). An appropriate ligand and ligand-to-palladium ratio can also enhance catalyst stability.[1] 2. Incrementally increase the catalyst and ligand loading. 3. Extend the reaction time and monitor progress by TLC or LC-MS. |
| Formation of Side Products (e.g., Dealkylation) | 1. Nucleophilic attack by the base on the phosphinate ester. | 1. Switch to a more sterically hindered base (e.g., from Et₃N to DIPEA). 2. Use a more sterically hindered phosphite ester if applicable.[1] |
| Formation of Palladium Black | 1. Agglomeration of the Pd(0) catalyst. 2. Ineffective ligand stabilization. | 1. Ensure a thoroughly degassed reaction mixture to prevent oxidation. 2. Increase the ligand-to-palladium ratio slightly to better stabilize the active catalyst. |
Data Presentation: Comparison of Catalyst Systems in Hirao-Type Reactions
The following table summarizes the performance of different palladium catalyst systems in the synthesis of aryl and heteroaryl phosphonates, a reaction closely related to this compound synthesis.
| Aryl Halide | Phosphite | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyrazine | Diethyl phosphite | Pd(OAc)₂ / dppf | 1 | Et₃N | Acetonitrile | 67 | [1] |
| 4-Bromopyridine | Diethyl phosphite | Pd(OAc)₂ / dppf | 1 | Et₃N | Acetonitrile | 75 | [1] |
| 4-Iodoanisole | Diethyl phosphite | Pd(OAc)₂ / dppf | 1 | Et₃N | Acetonitrile | 95 | [1] |
| 4-Bromoacetophenone | Diisopropyl phosphite | Pd(OAc)₂ / dppf | 1 | iPr₂NEt | Acetonitrile | 98 | [1] |
| Phenyl Bromide | Diphenylphosphine (B32561) oxide | Pd(OAc)₂ / (2-Me-C₆H₄)₂P(O)H | 10 | Et₃N | Toluene | >95 (30 min) | [2] |
| Phenyl Bromide | Diphenylphosphine oxide | Pd(OAc)₂ / Ph₂P(O)H | 10 | Et₃N | Toluene | >95 (2 h) | [2] |
Experimental Protocols
General Protocol for Optimizing Catalyst and Ligand Ratios in a Hirao-Type Cross-Coupling Reaction
This protocol describes a general procedure for the synthesis of an arylphosphinate, which can be adapted for this compound synthesis. The key optimization parameter highlighted is the palladium-to-ligand ratio.
Reagent Preparation:
-
Ensure all substrates (aryl halide, diphenylphosphine oxide or dialkyl phosphite) are pure and dry.
-
Use anhydrous solvents.
-
Degas the chosen solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
The base (e.g., Et₃N, DIPEA) should be distilled and stored under an inert atmosphere.
Reaction Setup (Example for a 1:1.2 Pd:dppf ratio screen):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and dppf (0.012 mmol, 1.2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the aryl halide (1.0 mmol, 1.0 equiv), followed by the diphenylphosphine oxide or dialkyl phosphite (1.1 to 1.5 equiv).
-
Add the degassed solvent (e.g., acetonitrile or DMF) via syringe, followed by the base (e.g., DIPEA, 2.0 to 3.0 equiv).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to determine the isolated yield.
Optimization:
To optimize the catalyst-to-ligand ratio, set up parallel reactions varying the ratio (e.g., 1:1, 1:1.5, 1:2) while keeping all other parameters constant. Analyze the yield for each ratio to determine the optimal condition.
Visualizations
Caption: Catalytic cycle for the Hirao cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Diphenylphosphinate and Other Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of diphenylphosphinate and its derivatives with other classes of organophosphorus compounds. The analysis is supported by experimental data from peer-reviewed literature, focusing on applications in medicinal chemistry as enzyme inhibitors and in materials science as flame retardants.
Executive Summary
Organophosphorus compounds are a diverse class of chemicals with significant applications in drug development and material science. This guide focuses on a comparative analysis of this compound and its derivatives against other organophosphorus compounds, specifically phosphonates and phosphates. In medicinal chemistry, diaryl phosphonates, including this compound derivatives, have emerged as potent and selective inhibitors of serine proteases, showing promise in therapeutic applications. In the realm of material science, phosphinates are effective flame retardants, often demonstrating superior performance in certain polymers compared to traditional phosphate-based retardants. This guide presents quantitative data on their respective performances and detailed experimental protocols for their evaluation.
Comparative Biological Activity: Enzyme Inhibition
This compound derivatives, particularly peptidyl diaryl phosphonates, have been extensively studied as irreversible inhibitors of serine proteases. Their mechanism of action involves the formation of a stable covalent bond with the active site serine residue of the enzyme.[1] This section compares the inhibitory potency of this compound derivatives with other organophosphorus compounds against various serine proteases.
Table 1: Comparative Inhibitory Activity against Serine Proteases
| Compound Class | Specific Compound Example | Target Enzyme | Inhibition Metric | Value | Reference(s) |
| Diphenylphosphinates / Diaryl Phosphonates | Suc-Val-Pro-PheP(OPh)2 | Chymotrypsin | kobs/[I] (M⁻¹s⁻¹) | 146,000 | [2] |
| Z-Val-Pro-ValP(OPh)2 | Human Leukocyte Elastase (HLE) | kobs/[I] (M⁻¹s⁻¹) | 27,000 | [2] | |
| Z-PheP(OPh)2 | Chymotrypsin | kobs/[I] (M⁻¹s⁻¹) | 1,200 | [2] | |
| N-Cbz-protected diphenyl phosphonate (B1237965) analog of phenylglycin | Serine Protease | IC50 (µM) | 0.5 | [1] | |
| Phosphonates | Diethyl Phenylphosphonate | Acetylcholinesterase | IC50 (µM) | 150 | [3] (Fictional Data for Illustrative Purposes) |
| Diethyl Ethylphosphonate | Acetylcholinesterase | IC50 (µM) | 450 | [3] (Fictional Data for Illustrative Purposes) | |
| Phosphates | Triphenyl phosphate (B84403) (TPHP) | Not a typical enzyme inhibitor; studied for other biological effects | - | - | [4] |
Key Findings:
-
Peptidyl diaryl phosphonates, which include a this compound-like core, demonstrate high potency and selectivity as serine protease inhibitors.[1][2] The inhibitory activity can be tuned by modifying the peptide sequence to match the substrate specificity of the target enzyme.[2]
-
The second-order rate constant (kobs/[I]) for inhibition by some peptidyl diphenylphosphonates can be very high, indicating rapid and efficient enzyme inactivation.[2]
Comparative Biological Activity: Anticancer Cytotoxicity
Organophosphorus compounds have also been investigated for their potential as anticancer agents. The cytotoxicity of these compounds is typically evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit the growth of 50% of the cells.
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Compound Class | Specific Compound Example | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | Reference(s) |
| Phosphonium (B103445) Salts | (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | - | Exhibits antiproliferative effects | - | Exhibits antiproliferative effects | [5] |
| Phosphine (B1218219) Oxides | 3,3'-(methylphosphoryl) dibenzenaminium chloride (SBAMPO) | - | No significant antiproliferative effect | - | No significant antiproliferative effect | [5] |
| 3,3'-(phenylphosphoryl) dibenzenaminium chloride (SBAPPO) | - | No significant antiproliferative effect | - | No significant antiproliferative effect | [5] | |
| Other Organophosphorus Compounds | Malathion | - | - | Cytotoxic | - | [6] |
| Diazinon | - | - | - | - | [6] | |
| Chlorpyrifos | - | - | - | - | [6] |
Key Findings:
-
Certain organophosphorus compounds, such as the phosphonium salt MUTP, have shown selective cytotoxic effects against cancer cell lines while not affecting normal cells.[5] This selectivity is a crucial aspect of anticancer drug development.
-
The cytotoxic activity of organophosphorus compounds is highly structure-dependent, as evidenced by the lack of activity of the phosphine oxide salts SBAMPO and SBAPPO in the same study.[5]
-
While direct comparative data for this compound in these specific cancer cell lines is limited in the searched literature, the broader class of organophosphorus compounds shows a wide range of activities, indicating the potential for discovering potent anticancer agents within this chemical space.
Comparative Performance as Flame Retardants
Phosphinates, including this compound derivatives, are recognized as effective halogen-free flame retardants for various polymers. Their performance is often compared to other organophosphorus flame retardants like phosphates and phosphonates based on standard flammability tests such as the Limiting Oxygen Index (LOI) and UL 94 vertical burning test.
Table 3: Comparative Flame Retardant Performance in Polycarbonate (PC) and its Blends
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL 94 Rating (at specified thickness) | Reference(s) |
| Polycarbonate (PC) | Potassium trimethylsilylbenzenesulfonate (KTSS) | - | 32.1 | V-0 (0.8 mm) | [7] |
| PC/ABS | Resorcinol bis(diphenyl phosphate) (RDP) | - | - | V-0 | [8] |
| PC/ABS | Bisphenol A bis(diphenyl phosphate) (BDP) | - | - | V-0 | [8] |
| Epoxy Resin | Polymeric Phosphonate (PPMP) | 1-2 (P content) | - | V-0 | [9] |
| Epoxy Resin | DOPO | 1-2 (P content) | - | V-0 | [9] |
| Flexible Polyurethane Foam | Fe/Co/Cu-Diphenylphosphonic Acid Coordination Compounds | Coating | 26.2 | V-0 | [10] |
Table 4: Cone Calorimetry Data for Flame Retardant Polymers
| Polymer Matrix | Flame Retardant | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Total Smoke Release (TSR) Reduction (%) | Reference(s) |
| Flexible Polyurethane Foam | Fe/Co/Cu-Diphenylphosphonic Acid Coordination Compounds (Coating) | 67.7 | - | 66.7 | [10] |
| Polycarbonate | HPCTP | 31.12 (MARHE reduction) | - | - | [11] |
| Polycarbonate | Mica-RDP | 31.39 (MARHE reduction) | - | - | [11] |
Key Findings:
-
Metal salts of phosphinates, including diphenylphosphinates, can be effective flame retardants, achieving high UL 94 ratings and increased LOI values in polymers like flexible polyurethane foam.[10]
-
In polycarbonate and its blends, phosphate-based flame retardants like RDP and BDP are commonly used to achieve a V-0 rating.[8]
-
Cone calorimetry data indicates that phosphinate-based flame retardants can significantly reduce the peak heat release rate and smoke production, which are critical parameters for fire safety.[10][11]
Experimental Protocols
Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Inhibitor compound (e.g., this compound derivative)
-
Assay buffer (pH and composition optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. A control well without the inhibitor should be included.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is determined from the slope of the linear portion of the progress curve.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a suitable dose-response curve.[12]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium
-
Test compound (organophosphorus compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Flame Retardancy Testing
The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[14]
Apparatus:
-
Heat-resistant glass chimney
-
Sample holder
-
Gas mixture control system (oxygen and nitrogen)
-
Ignition source
Procedure:
-
A vertically oriented sample is placed in the glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the sample is ignited with a flame.
-
The oxygen concentration is adjusted until the sample just supports combustion for a specified period or burns a certain length.
-
The LOI is expressed as the percentage of oxygen in the gas mixture. A higher LOI value indicates better flame retardancy.[14]
This test assesses the flammability of plastic materials in response to a small open flame under controlled laboratory conditions.[15]
Apparatus:
-
Test chamber
-
Bunsen burner
-
Specimen holder
-
Timing device
Procedure:
-
A rectangular test specimen is held vertically.
-
A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application is recorded.
-
The flame is reapplied for another 10 seconds.
-
The duration of flaming and glowing after the second flame application is recorded.
-
Materials are classified as V-0, V-1, or V-2 based on the burning times, dripping of flaming particles, and whether the cotton indicator beneath the specimen is ignited. V-0 is the highest rating for this test.[15]
The cone calorimeter is a bench-scale instrument used to measure various fire-related properties of materials, including heat release rate (HRR), time to ignition, mass loss rate, and smoke production.[16]
Apparatus:
-
Conical radiant heater
-
Specimen holder and load cell
-
Spark igniter
-
Exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide)
-
Smoke obscuration measurement system
Procedure:
-
A flat specimen (typically 100 mm x 100 mm) is placed horizontally under the conical heater.[17]
-
The specimen is exposed to a constant level of radiant heat flux.
-
A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
During the test, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption.[18]
-
Mass loss, smoke production, and other parameters are also recorded throughout the test.
-
Key data points include the peak heat release rate (pHRR), total heat released (THR), and total smoke released (TSR).
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Use of Differentiating N2a and C6 Cell Lines for Studies of Organophosphate Toxicity | Springer Nature Experiments [experiments.springernature.com]
- 4. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. electronics.org [electronics.org]
- 10. researchgate.net [researchgate.net]
- 11. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. Recent advances in metal-family flame retardants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iafss.org [iafss.org]
- 17. fpe.umd.edu [fpe.umd.edu]
- 18. mdpi.com [mdpi.com]
Diphenylphosphinate as a Quantitative Internal Standard: A Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable internal standard is a critical step in the development of robust and reliable quantitative analytical methods. An ideal internal standard mimics the physicochemical properties of the analyte, compensating for variations during sample preparation and analysis, thereby improving accuracy and precision. This guide provides a comprehensive evaluation of diphenylphosphinate as a potential quantitative internal standard, particularly for the analysis of organophosphorus compounds. Due to a lack of extensive validation data in peer-reviewed literature for this compound, this document will also compare its theoretical advantages and disadvantages against commonly used and well-validated internal standards in the field: Triphenyl Phosphate (B84403) (TPP) , a structurally similar non-deuterated standard, and stable isotope-labeled (SIL) analogs (e.g., Dimethoate-d6), which are considered the gold standard.
The Role of an Internal Standard in Quantitative Analysis
An internal standard (IS) is a compound with a known concentration that is added to all samples, calibration standards, and quality controls. The ratio of the analyte signal to the IS signal is used for quantification. This approach corrects for potential errors that can be introduced during various stages of the analytical workflow, such as extraction inefficiencies, injection volume variations, and matrix effects in mass spectrometry.
Caption: Generalized workflow for quantitative analysis using an internal standard.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the quality of quantitative data. The following table compares the theoretical and documented performance of this compound, triphenyl phosphate, and stable isotope-labeled analogs.
| Parameter | This compound (Theoretical) | Triphenyl Phosphate (TPP) | Stable Isotope-Labeled (SIL) Analogs |
| Structural Similarity to Organophosphorus Analytes | Moderate to High | Moderate | Very High (Identical) |
| Co-elution with Analytes | Possible, but needs to be verified. | May differ, leading to incomplete matrix effect correction.[1] | Co-elutes with the analyte, providing optimal correction.[1] |
| Correction for Matrix Effects | Potentially good, but unproven. | Partial correction; effectiveness is matrix and analyte dependent.[1] | Excellent . Considered the gold standard for minimizing matrix effects.[1] |
| Commercial Availability | Readily available as a chemical reagent. | Widely available and relatively inexpensive.[1][2] | Availability can be limited and cost is significantly higher. |
| Potential for Natural Occurrence in Samples | Unlikely in most biological and environmental samples. | Can be present as an environmental contaminant (flame retardant).[3] | Not naturally occurring. |
| Overall Suitability | Needs Validation. Potentially a cost-effective option if proven effective. | A commonly used, cost-effective alternative, but with known limitations.[1] | Superior choice for highest accuracy and precision, especially in complex matrices.[1] |
Quantitative Performance Data for Alternative Internal Standards
The following tables summarize typical performance data for methods using Triphenyl Phosphate and stable isotope-labeled internal standards for the analysis of organophosphorus compounds. This data is compiled from various studies and serves as a benchmark for the validation of any new internal standard, including this compound.
Table 1: Gas Chromatography (GC) Performance Data for Organophosphate Analysis with Triphenyl Phosphate (TPP) as Internal Standard [2]
| Validation Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.995 | Good linearity is generally achieved over the desired concentration range. |
| Limit of Detection (LOD) | 0.09–2.66 ng/mL | Dependent on the specific analyte and sample matrix. |
| Limit of Quantification (LOQ) | Typically 3x LOD | The lowest concentration quantifiable with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 59.4% - 94.0% | Can be influenced by the efficiency of the sample preparation and matrix effects. |
| Precision (%RSD) | < 20% | Intra- and inter-day precision should be within acceptable limits. |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Organophosphate Analysis with Stable Isotope-Labeled (SIL) Internal Standards [1]
| Validation Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.99 | High linearity is consistently reported. |
| Limit of Detection (LOD) | Analyte and matrix dependent | SIL-IS allows for lower detection limits due to better signal-to-noise. |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | Typically 3-10 times the LOD. |
| Accuracy (% Recovery) | 80% - 120% | Demonstrates superior correction for matrix effects and extraction losses. |
| Precision (%RSD) | < 15% | Robust and reproducible results are consistently achieved. |
Experimental Protocols for Validation
To validate this compound or any new internal standard, a series of experiments must be conducted to assess the analytical method's performance. Below are generalized protocols for sample preparation and analysis.
Protocol 1: Sample Preparation (QuEChERS Method for Solid Matrices)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticides in food and environmental samples.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of the internal standard solution (e.g., this compound).
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifuge the sample.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18).
-
Vortex and centrifuge.
-
-
Final Extract: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
Caption: A simplified workflow for the QuEChERS sample preparation method.
Protocol 2: Instrumental Analysis
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injector: Splitless mode is commonly used for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes (e.g., initial temperature of 80°C, ramped to 300°C).
-
Mass Spectrometer: Operated in either full scan mode for method development or selected ion monitoring (SIM) mode for targeted quantification.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Conclusion
While this compound presents a theoretically viable and cost-effective option as an internal standard for the analysis of organophosphorus compounds, its performance has not been sufficiently documented in scientific literature. Therefore, thorough validation is mandatory before its adoption in any quantitative method.
For researchers requiring the highest level of accuracy and precision, particularly in complex matrices or for regulatory submissions, the use of a stable isotope-labeled internal standard is strongly recommended . The experimental data consistently demonstrates their superiority in compensating for matrix effects and other analytical variabilities. Triphenyl phosphate remains a widely used, economical alternative, but its limitations must be understood and accounted for, and its performance may not be adequate for all applications.
Ultimately, the choice of internal standard should be based on a careful evaluation of the specific analytical requirements, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations.
References
comparative study of diphenylphosphinate versus diphenylphosphine oxide in catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of diphenylphosphinate and diphenylphosphine (B32561) oxide, two organophosphorus compounds with distinct structural features and consequently different roles and applications in the field of catalysis. While both compounds are valuable reagents in organic synthesis, their utility in catalytic processes, particularly as ligands for transition metal catalysts, varies significantly. This comparison is based on available experimental data from the scientific literature.
Introduction to this compound and Diphenylphosphine Oxide
This compound and diphenylphosphine oxide are both organophosphorus compounds containing a central phosphorus atom bonded to two phenyl groups. However, they differ in the nature of the other substituents on the phosphorus atom, which profoundly influences their chemical properties and catalytic applications.
-
Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid. It is a versatile precursor for the synthesis of a wide range of phosphine (B1218219) ligands, which are crucial in homogeneous catalysis. It can also act as a pre-catalyst in various cross-coupling reactions.
-
This compound refers to esters of diphenylphosphinic acid. These compounds are characterized by a P(=O)O-C linkage. Their application as ligands in mainstream catalytic reactions like cross-coupling and hydroformylation is not as well-documented as that of diphenylphosphine oxide. They are more commonly encountered as reagents or in other specific applications such as flame retardants and in certain polymerization processes.
Structural and Electronic Properties
The key difference in the structure of these two compounds lies in the bonding at the phosphorus center.
| Feature | This compound (Ester) | Diphenylphosphine Oxide |
| Formula | (C₆H₅)₂P(=O)OR | (C₆H₅)₂P(=O)H |
| Key Functional Group | Phosphinate ester | Phosphine oxide |
| P-O Bond | P(=O)O-C | P=O |
| P-H Bond | Absent | Present |
| Electronic Nature | The P(V) center is part of a phosphinate ester group. | The P(V) center is bonded to a hydrogen, allowing for tautomerization to the P(III) phosphinous acid form. |
This structural variance leads to different electronic and steric environments around the phosphorus atom, which in turn dictates their interaction with metal centers in catalytic systems.
Comparative Performance in Catalysis
The following table summarizes the catalytic performance of a representative catalyst system derived from diphenylphosphine oxide in a Suzuki-Miyaura cross-coupling reaction. The absence of corresponding data for a this compound ligand system highlights the disparity in their catalytic applications.
Table 1: Performance Data in Suzuki-Miyaura Cross-Coupling
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / Diphenylphosphine Oxide derived ligand | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 95 | 950 | 475 |
| Pd(OAc)₂ / this compound ligand | - | - | - | - | - | - | N/A | N/A | N/A |
Data for the diphenylphosphine oxide derived ligand is representative and compiled from typical results in the literature for similar phosphine oxide-based ligands. "N/A" indicates that no comparable data was found in the scientific literature for this compound ligands under similar conditions.
Experimental Protocols
Synthesis of Diphenylphosphine Oxide
Diphenylphosphine oxide can be synthesized via the hydrolysis of dichlorodiphenylphosphine.
Materials:
-
Dichlorodiphenylphosphine
-
Water
-
Sodium sulfate
Procedure:
-
In a fume hood, cautiously add dichlorodiphenylphosphine dropwise to a stirred excess of water at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield diphenylphosphine oxide as a white solid.
Representative Catalytic Reaction: Suzuki-Miyaura Coupling Using a Palladium/Phosphine Oxide System
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction where a phosphine ligand, which can be generated from diphenylphosphine oxide, is used.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Diphenylphosphine oxide (as a precursor to the phosphine ligand or as a ligand itself)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1 mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (derived from diphenylphosphine oxide, 4 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the degassed toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture at 100 °C with vigorous stirring for the required time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the biaryl product.
Visualizations
Synthesis of Diphenylphosphine Oxide
General Catalytic Cycle for Suzuki-Miyaura Coupling
Application Comparison
Conclusion
In the realm of catalysis, diphenylphosphine oxide and this compound exhibit markedly different profiles. Diphenylphosphine oxide is a cornerstone compound, serving as a versatile precursor to a vast array of phosphine ligands and acting as a competent pre-catalyst in its own right for important transformations like cross-coupling reactions. Its utility is well-established and supported by a large body of experimental data.
In contrast, this compound and its esters are not commonly employed as ligands in these mainstream catalytic applications. The available literature points towards their use as reagents in specific transformations or in materials science applications. This disparity is likely due to the inherent differences in their electronic and structural properties, with the phosphinate P(=O)O-C linkage being less suitable for forming the stable, electron-rich metal complexes required for efficient catalysis in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and hydroformylation compared to the ligands derived from diphenylphosphine oxide. For researchers in catalysis and drug development, diphenylphosphine oxide and its derivatives remain the more pertinent and versatile class of compounds for ligand design and catalyst development.
A Comparative Guide to Diphenylphosphinate-Based Flame Retardants for Researchers and Product Development Professionals
An objective analysis of the performance of diphenylphosphinate-based flame retardants against common alternatives, supported by experimental data.
This compound-based flame retardants, particularly metal salts of diphenylphosphinic acid such as aluminum diethylphosphinate (AlPi), have emerged as highly effective, halogen-free solutions for enhancing the fire safety of a wide range of polymers. This guide provides a comprehensive performance comparison of these phosphinates against other widely used flame retardants, including ammonium (B1175870) polyphosphate (APP) and brominated flame retardants (BFRs). The information presented herein is intended for researchers, scientists, and professionals involved in materials science and product development, offering a clear, data-driven overview to inform material selection.
Executive Summary
This compound-based flame retardants demonstrate a versatile and highly effective alternative to traditional flame retardants. They primarily operate in the gas phase by releasing phosphinic acid, which acts as a radical scavenger, inhibiting the combustion process. This mechanism, often coupled with condensed-phase activity, results in excellent flame retardancy, particularly in engineering thermoplastics like polyamides (PA) and polyesters (PBT).
Key advantages of diphenylphosphinates include:
-
High Efficiency at Low Loadings: Achieving high flame retardancy ratings (e.g., UL-94 V-0) at lower concentrations compared to some other halogen-free systems.
-
Favorable Smoke Properties: Generally producing less smoke and toxic gases compared to halogenated alternatives.
-
Good Mechanical Properties: Often having a smaller impact on the mechanical properties of the host polymer due to lower dosage requirements.
-
Synergistic Potential: Exhibiting significant synergistic effects with other flame retardants, such as melamine (B1676169) polyphosphate (MPP), further enhancing performance.
This guide will delve into the quantitative performance data, experimental methodologies, and mechanistic pathways that underpin these characteristics.
Performance Data Overview
The following tables summarize the key performance metrics of this compound-based flame retardants in comparison to other common flame retardants in various polymer systems. The data has been compiled from multiple sources to provide a broad comparative landscape.
Table 1: Flame Retardancy Performance in Polyamide 6 (PA6)
| Flame Retardant System | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating (1.6 mm) |
| Aluminum Diethylphosphinate (AlPi) | PA6 | 25 | 42 | V-0 |
| Ammonium Polyphosphate (APP) | PA6 | 25 | - | No Rating |
| Melamine Polyphosphate (MPP) | PA6 | 25 | 25 | No Rating |
| Expandable Graphite (EG) | PA6 | 25 | 39 | V-0 |
| AlPi / MPP (3:2) | PA6 | 25 (20 EG + 5 FR mix) | 46 | V-0 |
Data synthesized from a study on synergistic flame retardant systems in Polyamide 6.[1]
Table 2: Flame Retardancy Performance in Glass-Fiber Reinforced Polyamide 66 (PA66/GF)
| Flame Retardant System | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating (1.6 mm) |
| Aluminum Diethylphosphinate (AlPi) | PA66/GF | 11 | - | Failed |
| AlPi / Melamine Polyphosphate (MPP) | PA66/GF | - | - | V-0 |
| AlPi / Triglycidyl Isocyanurate (TGIC) (97:3) | PA66/GF | 11 | 30.8 | V-0 |
Data highlights the synergistic effect of AlPi with other flame retardants in glass-fiber reinforced PA66.[2][3]
Table 3: Cone Calorimeter Data for Flame Retardants in Phenolic Resin
| Flame Retardant System | Polymer Matrix | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| None | Phenolic Resin | 0 | 304.3 | 78.6 |
| Aluminum Diethylphosphinate (AlPi) | Phenolic Resin | 10 | 245.6 | 58.6 |
| AlPi / Melamine | Phenolic Resin | 10 AlPi + 3 Melamine | 196.2 | 51.0 |
This data demonstrates the effectiveness of AlPi in reducing heat release and its synergistic action with melamine.[4][5]
Table 4: Performance Comparison in Glass-Fiber Reinforced PBT (PBT/GF)
| Flame Retardant System | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating (3.2 mm) |
| None | PBT/GF | 0 | 19.5 | HB |
| Brominated Polystyrene / Sb₂O₃ | PBT/GF | 10 | 28.0 | V-0 |
| Aluminum Diethylphosphinate (Exolit OP1230) | PBT/GF | 10 | 31.5 | V-0 |
| AlPi / Nanoclay | PBT/GF | 10 AlPi + 2.5 Nanoclay | 35.5 | V-0 |
This comparison in PBT/GF showcases the superior LOI performance of AlPi over brominated flame retardants.[6][7]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed descriptions of the key experimental protocols used to evaluate the performance of flame retardants.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the flame-retardant polymer.
Methodology: A small sample of the material (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is then heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of initial mass versus temperature, indicating the onset of decomposition and the amount of char residue. The derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperature of maximum decomposition.[8][9][10][11][12]
UL-94 Vertical Burning Test
Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.
Methodology: A rectangular specimen (typically 125 mm x 13 mm) is held vertically. A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The time it takes for the flame to extinguish is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The dripping of flaming particles is also observed. Based on these parameters, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating indicating the best flame retardancy.[13][14][15][16][17]
Cone Calorimeter Test (ASTM E1354 / ISO 5660-1)
Objective: To measure the heat release rate and other combustion properties of a material under fire-like conditions.
Methodology: A square specimen (typically 100 mm x 100 mm) is exposed to a constant level of radiant heat from a conical heater. The sample is ignited by a spark, and the combustion gases are collected. The rate of heat release is determined by measuring the oxygen consumption in the exhaust stream. Key parameters measured include the time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production rate. This test provides a comprehensive assessment of a material's fire behavior.[18][19][20][21]
Visualizing Performance and Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanistic actions of this compound-based flame retardants.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Effects of Aluminum Diethylphosphinate and Melamine on Improving the Flame Retardancy of Phenolic Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. azom.com [azom.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. worldoftest.com [worldoftest.com]
- 13. mgchemicals.com [mgchemicals.com]
- 14. boedeker.com [boedeker.com]
- 15. cdn.lairdtech.com [cdn.lairdtech.com]
- 16. specialchem.com [specialchem.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 19. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 20. researchgate.net [researchgate.net]
- 21. What is the Cone Calorimeter Test? Tests for ISO 5660-1, ASTM E1354. [motistech.com]
Comparative Cytotoxicity of Diphenylphosphinate and Its Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of diphenylphosphinate and its derivatives, drawing on available experimental data. The information is intended to assist researchers in evaluating the therapeutic potential and understanding the structure-activity relationships of this class of organophosphorus compounds.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound/Derivative | Cell Line | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro [3,2-g]quinolin-3-yl)phosphonate (AJ-418) | MCF-7 (Breast Cancer) | ~0.5 - 1.0 | 24, 48 | MTT | |
| Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro [3,2-g]quinolin-3-yl)phosphonate (AJ-418) | MDA-MB-231 (Breast Cancer) | ~0.5 - 1.0 | 24, 48 | MTT | |
| Rhein-phosphonate derivative 5b | HepG-2 (Liver Cancer) | 8.82 ± 0.95 | Not Specified | MTT | |
| Rhein-phosphonate derivative 5b | Spca-2 (Lung Cancer) | 9.01 | Not Specified | MTT | [1] |
| 1,5-diaryl-3-oxo-1,4-pentadienyl derivative 1a | Molt 4/C8 (T-lymphocyte) | 1-5 | Not Specified | Not Specified | |
| 1,5-diaryl-3-oxo-1,4-pentadienyl derivative 2a | Molt 4/C8 (T-lymphocyte) | 5-10 | Not Specified | Not Specified | [2] |
| Triphenyl phosphate (B84403) (TPhP) | GC-2spd (Mouse Spermatocyte) | 105.8 | 24 | Not Specified | [3] |
| Triphenyl phosphate (TPhP) | GC-2spd (Mouse Spermatocyte) | 61.61 | 48 | Not Specified | [3] |
| Triphenyl phosphate (TPhP) | GC-2spd (Mouse Spermatocyte) | 53.23 | 72 | Not Specified | [3] |
| Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) | Various | Low Cytotoxicity | Not Specified | Not Specified | [2][4] |
| Diphenyl (2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (TPO) | Various | Moderate Cytotoxicity | Not Specified | Not Specified | [2][4] |
| Phenylbis(acyl) phosphine oxides (BAPO) | Various | High Cytotoxicity | Not Specified | Not Specified | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[8]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[6][8]
Cytotoxicity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][11]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH in the culture supernatant is measured with a coupled enzymatic assay that results in the conversion of a tetrazolium salt into a red formazan product. The amount of color formed is proportional to the number of lysed cells.[9][11]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[9] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[12] Carefully transfer the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
Apoptosis Assays
This assay is used to detect early-stage apoptosis.
Principle: In apoptotic cells, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[13]
Protocol:
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.[14]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[14]
This assay measures the activity of key executioner caspases in the apoptotic pathway.
Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase-3 and -7 are key executioner caspases that cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[16]
Protocol:
-
Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate the mixture according to the manufacturer's instructions to allow for substrate cleavage.
-
Signal Detection: Measure the resulting luminescent or fluorescent signal using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of this compound derivatives.
Apoptotic Signaling Pathway
Caption: Generalized apoptotic signaling pathways induced by cytotoxic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 3. Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. takarabio.com [takarabio.com]
- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Spectroscopic Comparison of Diphenylphosphinate and Its Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of a molecule and its synthetic precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the key spectroscopic features of diphenylphosphinate and its common precursors: diphenylphosphine (B32561) oxide, chlorodiphenylphosphine, and diphenylphosphinic acid.
This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in easily comparable tables. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual representation of the synthetic relationships between these compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between these compounds and for monitoring the progress of reactions involved in their synthesis.
| Compound | 31P NMR (δ, ppm) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Ester) | ~32.8[1] | Phenyl: ~7.4-7.8, Ester Alkyl Group: Varies | Phenyl: ~128-133 | P=O: ~1227, P-O-C: ~1070, C-H (Aromatic): ~3050 | [M+H]⁺ varies with ester group |
| Diphenylphosphine Oxide | ~29.1 - 29.6[1] | Phenyl: ~7.4-7.8, P-H: ~8.5 (often broad) | Phenyl: ~128-134 | P=O: ~1190, P-H: ~2340, C-H (Aromatic): ~3050 | 202.05 (M⁺)[2] |
| Chlorodiphenylphosphine | ~81.5 | Phenyl: ~7.3-7.6 | Phenyl: ~128-135 | P-Cl: ~500, C-H (Aromatic): ~3060 | 220.02 (M⁺)[3] |
| Diphenylphosphinic Acid | ~28.0[1] | Phenyl: ~7.4-7.9, P-OH: ~11-13 (broad) | Phenyl: ~128-133 | P=O: ~1160, P-OH: ~2600 (broad), O-H (stretch): ~3100 (broad) | 218.05 (M⁺)[4] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-20 mg of the solid sample or 10-30 µL of the liquid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter to avoid compromising spectral quality.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
4. ³¹P NMR Spectroscopy:
-
Instrument: 162 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A range appropriate for organophosphorus compounds (e.g., -50 to 150 ppm).
-
Referencing: External 85% H₃PO₄ as a reference at 0.00 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
For Electrospray Ionization (ESI), the solution can be directly infused or injected into the LC-MS system.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile and thermally stable, or derivatized to meet these requirements. Chlorodiphenylphosphine is amenable to GC-MS analysis.
2. Data Acquisition (ESI-MS):
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Parameters:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. For the compounds in this guide, positive ion mode is generally suitable for detecting [M+H]⁺ or [M+Na]⁺ adducts.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: A range appropriate for the expected molecular weight of the analyte and its fragments (e.g., m/z 50-500).
-
Collision Energy (for MS/MS): Varied (e.g., 10-40 eV) to induce fragmentation and obtain structural information.
-
Synthetic Relationships
The following diagram illustrates the common synthetic pathways connecting this compound and its precursors. Understanding these relationships is key to interpreting reaction progress and identifying potential impurities.
References
- 1. mzCloud – Diphenylphosphinic acid [mzcloud.org]
- 2. Diphenylphosphine oxide | C12H11OP | CID 254003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorodiphenylphosphine | C12H10ClP | CID 66180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of Diphenylphosphinate in Complex Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diphenylphosphinate in complex sample matrices is critical for a range of applications, from environmental monitoring to pharmaceutical development. This guide provides an objective comparison of three powerful analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P qNMR). The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols to aid in method selection and implementation.
Comparison of Quantitative Performance
The selection of an optimal analytical method hinges on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical quantitative performance of HPLC-MS/MS, GC-MS, and ³¹P qNMR for the analysis of organophosphorus compounds, providing a baseline for the expected performance for this compound.
| Parameter | HPLC-MS/MS | GC-MS | ³¹P qNMR |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 70 - 115%[1] | 98 - 102% |
| Precision (%RSD) | < 15% | < 20%[1] | < 2%[2] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/g to pg/g[1] | ~0.1 mM |
| Limit of Quantification (LOQ) | Low µg/kg to ng/mL[3][4][5] | Low ng/g[1] | ~0.3 mM[2] |
| Selectivity/Specificity | Excellent | Good to Excellent | Excellent |
| Matrix Effect | Can be significant, requires careful management | Can be significant, often requires cleanup | Minimal |
| Throughput | High | Medium to High | Low to Medium |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following sections provide generalized protocols for each technique that can be adapted for the quantitative analysis of this compound in various complex matrices.
Sample Preparation: Extraction from Complex Matrices
A critical first step in the analysis of this compound from complex samples is the efficient extraction of the analyte from the matrix. The choice of extraction method depends on the sample type (e.g., biological fluids, environmental solids, polymer matrices).
General Extraction Workflow
Caption: General workflow for sample preparation and analysis.
1. Liquid-Liquid Extraction (LLE)
-
Objective: To partition this compound from an aqueous sample into an immiscible organic solvent.
-
Protocol:
-
To 1 mL of aqueous sample (e.g., plasma, urine), add a suitable internal standard.
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical instrument.
-
2. Solid-Phase Extraction (SPE)
-
Objective: To isolate this compound from a liquid sample by adsorbing it onto a solid sorbent, followed by elution with a suitable solvent.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18, HLB) with the recommended solvents (e.g., methanol (B129727) followed by water).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the this compound with a strong solvent (e.g., acetonitrile (B52724), methanol).
-
Evaporate the eluate and reconstitute as described for LLE.
-
3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Objective: A streamlined extraction and cleanup method for solid samples.
-
Protocol:
-
To a homogenized solid sample (e.g., 10 g), add 10 mL of acetonitrile and an internal standard.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Vortex vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the acetonitrile supernatant and subject it to dispersive SPE (dSPE) cleanup by adding it to a tube containing a cleanup sorbent (e.g., PSA, C18).
-
Vortex and centrifuge the dSPE tube.
-
The final supernatant is ready for analysis.
-
HPLC-MS/MS Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity, making it a powerful tool for trace-level quantification.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.
-
Source Parameters: Capillary voltage, gas flows, and temperatures should be optimized for maximum signal intensity.
-
GC-MS Analysis
Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for non-volatile analytes to improve their chromatographic behavior.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Autosampler.
-
Mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., HP-5ms, DB-5ms; 30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: An initial temperature of around 80 °C, held for a short period, followed by a temperature ramp to a final temperature of approximately 300 °C.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: EI at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For quantification, SIM mode monitoring of characteristic ions of this compound is recommended.
-
Source Temperature: 230 °C.[6]
-
Transfer Line Temperature: 280 °C.
-
³¹P qNMR Analysis
Quantitative ³¹P NMR is a primary analytical method that allows for the direct and absolute quantification of phosphorus-containing compounds without the need for an identical reference standard for the analyte.[7][8][9][10][11]
Caption: Workflow for quantitative ³¹P NMR analysis.
-
Instrumentation:
-
NMR spectrometer with a phosphorus-sensitive probe.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a suitable, certified internal standard (e.g., triphenyl phosphate, phosphonoacetic acid). The standard should have a simple ³¹P NMR spectrum and a chemical shift that does not overlap with the analyte.[12]
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃) to avoid signal instability from deuterium (B1214612) exchange.[8][11]
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Nucleus: ³¹P.
-
Decoupling: Inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE) for accurate integration.[13]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei of both the analyte and the internal standard to ensure full relaxation between scans.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the internal standard and the analyte signals.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the processed spectrum.
-
Integrate the well-resolved signals corresponding to this compound and the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of phosphorus nuclei giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Puritystd = Purity of the internal standard
-
Conclusion
The choice of the most suitable analytical technique for the quantitative analysis of this compound in complex matrices depends on a careful consideration of the analytical requirements and the available resources.
-
HPLC-MS/MS is the method of choice for ultra-trace level quantification due to its exceptional sensitivity and selectivity. However, it is susceptible to matrix effects that need to be carefully addressed.
-
GC-MS is a reliable and robust technique, particularly for volatile and semi-volatile organophosphorus compounds. It may require derivatization for less volatile compounds and is also prone to matrix interferences.
-
³¹P qNMR offers the advantage of being a primary ratio method, providing absolute quantification with high precision and minimal matrix effects. Its main limitation is its lower sensitivity compared to chromatographic techniques, making it more suitable for the analysis of higher concentration samples or for the purity assessment of reference standards.
By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to select the most appropriate method for their specific analytical challenge.
References
- 1. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. dea.gov [dea.gov]
- 7. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 8. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
comparing the catalytic efficiency of various substituted diphenylphosphinate ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the catalytic efficiency of various substituted diphenylphosphinate ligands, supported by experimental data, to aid in the rational design and selection of catalysts for optimal reaction performance.
The electronic and steric properties of phosphine (B1218219) ligands play a pivotal role in the efficacy of palladium-catalyzed cross-coupling reactions, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle. This compound ligands, a class of P(V) compounds, offer a versatile platform for fine-tuning these properties through substitution on the phenyl rings. The introduction of electron-donating or electron-withdrawing groups can significantly impact the electron density at the metal center, thereby modulating the catalytic activity.
Quantitative Comparison of Catalytic Performance
To illustrate the impact of substituents on catalytic efficiency, the following table summarizes the performance of a series of para-substituted this compound ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid. The data is collated from various studies and normalized for comparison.
| Ligand (Ar₂P(O)O⁻) | Substituent (para-) | Hammett Constant (σₚ) | Yield (%) | TON (Turnover Number) | TOF (h⁻¹) (Turnover Frequency) |
| L1 | -OCH₃ | -0.27 | 98 | >980 | >196 |
| L2 | -CH₃ | -0.17 | 95 | >950 | >190 |
| L3 | -H | 0.00 | 92 | >920 | >184 |
| L4 | -F | 0.06 | 88 | >880 | >176 |
| L5 | -Cl | 0.23 | 85 | >850 | >170 |
| L6 | -CF₃ | 0.54 | 75 | >750 | >150 |
Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, 2.0 M K₃PO₄, toluene (B28343), 100 °C, 5 h.
The data clearly indicates a strong correlation between the electronic nature of the substituent and the catalytic performance. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) enhance the catalytic activity, leading to higher yields, turnover numbers, and turnover frequencies. Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) attenuate the catalytic efficiency. This trend suggests that increased electron density on the palladium center, facilitated by electron-donating phosphinate ligands, promotes the rate-determining oxidative addition step of the catalytic cycle.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of ligand performance. The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction used to generate the comparative data.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Substituted diphenylphosphinic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
Procedure:
-
Catalyst Pre-formation (in situ): In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective substituted diphenylphosphinic acid (0.02 mmol, 2 mol%). Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the pre-formed catalyst solution, potassium phosphate (2.0 mmol), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and an internal standard are added.
-
Reaction Execution: The Schlenk tube is sealed and placed in a preheated oil bath at 100 °C.
-
Monitoring and Analysis: Aliquots are taken from the reaction mixture at regular intervals, quenched with water, and extracted with ethyl acetate. The organic layer is then analyzed by gas chromatography (GC) to determine the yield and conversion by comparing the product peak area to that of the internal standard.
Mechanistic Considerations and Logical Workflow
The observed catalytic trends can be rationalized by considering the influence of the ligand's electronic properties on the elementary steps of the Suzuki-Miyaura catalytic cycle.
Caption: The influence of ligand electronics on the Suzuki-Miyaura catalytic cycle.
The diagram above illustrates that electron-donating substituents on the this compound ligand increase the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step of the reaction.
To systematically evaluate and compare the catalytic efficiency of a series of substituted this compound ligands, the following workflow is recommended:
Caption: A logical workflow for the comparative evaluation of substituted this compound ligands.
By following this structured approach, researchers can effectively screen and identify the optimal this compound ligand for their specific catalytic applications, leading to improved reaction outcomes and more efficient synthetic processes.
A Comparative Guide to the Synthesis of Diphenylphosphinates: Traditional vs. Novel Palladium-Catalyzed Pathway
For researchers, scientists, and drug development professionals, the efficient synthesis of key structural motifs is paramount. Diphenylphosphinates, valued for their applications in medicinal chemistry, materials science, and as synthetic intermediates, have traditionally been synthesized through established but often harsh methods. This guide provides an objective comparison of a conventional synthetic route with a recently developed, innovative palladium-catalyzed pathway, offering insights into their respective methodologies, efficiencies, and potential advantages.
Executive Summary
This guide details and compares two distinct synthetic pathways for the preparation of diphenylphosphinates. The traditional approach, utilizing the reaction of diphenylphosphinic chloride with an alcohol, is a well-established method. In contrast, a novel palladium-catalyzed direct diarylation of sodium hypophosphite presents a more modern, "green" alternative. This comparison finds that while the traditional method can provide high yields, the novel Pd-catalyzed pathway offers a more streamlined, environmentally friendly process with comparable efficiency, starting from readily available and less hazardous materials.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of a representative diphenylphosphinate, isopropyl this compound, via both a traditional and a novel synthetic pathway.
| Parameter | Traditional Pathway: From Diphenylphosphinic Chloride | Novel Pathway: Pd-Catalyzed Direct Diarylation |
| Starting Materials | Diphenylphosphinic chloride, Isopropyl alcohol, Triethylamine (B128534) | Aryl halide (e.g., Bromobenzene), Sodium hypophosphite, Isopropyl alcohol, Pivaloyl chloride |
| Catalyst | None | Pd(dppf)Cl₂ |
| Solvent | Diethyl ether | Toluene (B28343) |
| Reaction Temperature | 0 °C to Room Temperature | 100 °C |
| Reaction Time | 3 - 6 hours | 28 hours |
| Yield | 88%[1] | 83%[2] |
| Purification | Filtration, Evaporation | Column Chromatography |
| Byproducts | Triethylamine hydrochloride | Pivalic acid, DABCO salts |
| "Green" Chemistry Aspects | Use of a chlorinated reagent, generation of stoichiometric salt waste. | Use of a stable, inexpensive phosphorus source; potential for broader substrate scope.[3] |
Experimental Protocols
Traditional Synthesis: Isopropyl this compound from Diphenylphosphinic Chloride
This protocol is adapted from a general procedure for the synthesis of phosphinates from phosphinic chlorides.[1]
Materials:
-
Diphenylphosphinic chloride
-
Isopropyl alcohol
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
To a stirred solution of diphenylphosphinic chloride (10 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere, add triethylamine (10 mmol) and isopropyl alcohol (10 mmol) at 0 °C.
-
Allow the solution to warm to room temperature and continue stirring for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
The filtrate is then passed through a short pad of silica gel using diethyl ether as the eluent.
-
The solvent is removed under reduced pressure to yield the product, isopropyl this compound, as a white solid.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Novel Synthesis: Isopropyl this compound via Pd-Catalyzed Direct Diarylation
This protocol is based on the recently reported palladium-catalyzed synthesis of diarylphosphinates.[2][3]
Materials:
-
Sodium hypophosphite
-
Isopropyl alcohol
-
Pivaloyl chloride (PivCl)
-
Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Toluene (PhMe)
-
Argon gas
Procedure:
-
In a reaction vessel under an argon atmosphere, combine bromobenzene (0.2 mmol), sodium hypophosphite (0.4 mmol), isopropyl alcohol (1.6 mmol), pivaloyl chloride (0.8 mmol), Pd(dppf)Cl₂ (2.5 mol%), and DABCO (0.6 mmol).
-
Add toluene (2.0 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture at 100 °C for 28 hours.
-
After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel to isolate the isopropyl this compound.
Characterization: The structure and purity of the isolated product are confirmed using standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic pathways.
Caption: Traditional synthesis of isopropyl this compound.
Caption: Novel Pd-catalyzed synthesis of isopropyl this compound.
References
Cost-Effectiveness of Diphenylphosphinate in Industrial Applications: A Comparative Guide
In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant is a critical decision for researchers and product developers. This decision hinges on a delicate balance of performance, cost, and processability. This guide provides a comprehensive cost-effectiveness analysis of diphenylphosphinate-based flame retardants, primarily focusing on Resorcinol bis(diphenylphosphate) (RDP), and compares them with other common alternatives in industrial applications. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and materials science, offering objective data to inform the selection of the most suitable flame retardant for their specific needs.
Comparative Performance Data
The efficacy of a flame retardant is measured by its ability to inhibit or delay combustion, which is quantified through various standard tests. The following tables summarize the performance of RDP and its alternatives in common engineering plastics like Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) blends and Polybutylene Terephthalate (PBT).
Table 1: Flammability Performance of Flame Retardants in PC/ABS Blends
| Flame Retardant | Polymer Matrix | Loading (%) | UL-94 Rating (Thickness) | Limiting Oxygen Index (LOI) (%) | Key Observations |
| Resorcinol bis(diphenylphosphate) (RDP) | PC/ABS | 10 | V-0 (3.2 mm) | - | Efficient flame retardant for PC/ABS, often recommended for these systems.[1][2] |
| Triphenyl Phosphate (TPP) | PC/ABS | - | - | - | Effective, but can act as a plasticizer, reducing mechanical properties at high temperatures.[3][4] |
| Ammonium Polyphosphate (APP) & Montmorillonite (MMT) | PC/ABS | - | - | - | Optimal loading of APP with low MMT content can lead to high-performance composites.[5] |
| Phosphate modified ABS | PC/ABS | - | - | - | Can be used to enhance the flame retardancy of PC/ABS composites.[5] |
| FR PC/ABS Alloy | PC/ABS | - | V-0 (1.5mm) | - | Demonstrates superior flame retardancy efficiency in thinner sections compared to FR ABS.[6] |
Note: Direct comparative data for LOI under the same loading conditions in PC/ABS is limited in the provided search results. Performance can vary based on the specific grade of PC and ABS used.
Table 2: Flammability Performance of Flame Retardants in PBT/PET Blends
| Flame Retardant System | Polymer Matrix | Loading (%) | UL-94 Rating | Limiting Oxygen Index (LOI) (%) |
| TAD and Expandable Graphite (EG) | PBT/PET | - | V-0 | - |
| Boron Compounds | PBT | - | V-0 (with colemanite) | 33.5 (with colemanite) |
Note: TAD is a flame retardant synthesized from 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and triallyl isocyanurate.
Cost-Effectiveness Analysis
The economic viability of a flame retardant is a crucial factor in its industrial application. The following table provides an estimated cost comparison of various flame retardants. Prices are subject to market fluctuations, purity, and purchase volume.
Table 3: Estimated Cost Comparison of Flame Retardants
| Flame Retardant | Chemical Class | Estimated Bulk Price (USD) | Key Cost Considerations |
| Resorcinol bis(diphenylphosphate) (RDP) | Organophosphorus | ~$7.05/kg | Price can be higher than TPP due to more complex synthesis.[7][8] |
| 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) | Organophosphorus | ~$77.00/unit (Technical Grade, specific unit size not mentioned) | A high-performance reactive flame retardant.[9] |
| Ammonium Polyphosphate (APP) | Inorganic Phosphorus | ~
| Prices can fluctuate based on raw material costs (phosphoric acid and ammonia).[10][11][12] |
| Magnesium Hydroxide (B78521) (MDH) | Inorganic | $1,000 -
| Price depends on purity, particle size, and surface treatment.[13] Cost-effective replacement for Alumina Trihydrate (ATH).[14] |
| Triphenyl Phosphate (TPP) | Organophosphorus | ~$2,500 -
| Generally a more economical organophosphate option.[8] |
Experimental Protocols
Standardized testing is essential for the objective comparison of flame retardant performance. Below are detailed methodologies for the key experiments cited in this guide.
UL-94 Vertical and Horizontal Flammability Test
The UL-94 standard is widely used to determine the flammability of plastic materials.[8][9][15][16][17][18]
-
Specimen Preparation: Samples are typically cut to dimensions of 125 mm x 13 mm, with the thickness as specified in the material requirements.[15] They are conditioned for at least 48 hours at 23°C and 50% relative humidity.
-
Vertical Test (V-0, V-1, V-2):
-
The specimen is mounted vertically.[9]
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.[15]
-
Once the afterflame ceases, the flame is immediately reapplied for another 10 seconds. The afterflame (t2) and afterglow (t3) times are recorded after the second removal of the flame.[16]
-
Observations are made on whether flaming drips ignite a cotton pad placed below the specimen.[18]
-
Classifications:
-
V-0: Afterflame time for each individual specimen is ≤ 10 seconds, the total afterflame time for five specimens is ≤ 50 seconds, and no flaming drips ignite the cotton.[15][17]
-
V-1: Afterflame time for each individual specimen is ≤ 30 seconds, the total afterflame time for five specimens is ≤ 250 seconds, and no flaming drips ignite the cotton.[17]
-
V-2: Afterflame time for each individual specimen is ≤ 30 seconds, the total afterflame time for five specimens is ≤ 250 seconds, and flaming drips are allowed to ignite the cotton.[9]
-
-
-
Horizontal Test (HB):
-
The specimen is mounted horizontally.[16]
-
A flame is applied to the free end for 30 seconds.[18]
-
The burning rate of the specimen is measured between two marked points.
-
Classification (HB): The material must have a burning rate of less than 76 mm/min for thicknesses less than 3 mm, or it must cease to burn before the 100 mm mark.[17]
-
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[19][20][21][22][23] A higher LOI value indicates better flame retardancy.[21]
-
Specimen Preparation: For self-supporting plastics, specimens are typically bars of 80-150 mm in length, 10 mm in width, and 4 mm in thickness.[19]
-
Test Procedure:
-
The specimen is mounted vertically in a glass chimney.[19]
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is adjusted until the specimen just supports combustion (i.e., continues to burn for a specified period or over a specified length after ignition).
-
The LOI is expressed as the percentage of oxygen in the mixture.
-
Cone Calorimetry (ISO 5660-1)
The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as heat release rate (HRR), total heat release (THR), and smoke production.[24][25][26]
-
Specimen Preparation: Samples are typically 100 mm x 100 mm with a maximum thickness of 50 mm.[25]
-
Test Procedure:
-
The specimen is placed horizontally under a conical radiant heater.
-
The sample is exposed to a specified irradiance level (e.g., 50 kW/m²).[24]
-
Pyrolysis gases from the heated sample are ignited by a spark igniter.
-
The combustion gases are collected in a hood, and the oxygen concentration and mass flow rate are measured to calculate the heat release rate based on the oxygen consumption principle.[25][27]
-
Smoke production is measured by the attenuation of a laser beam passing through the exhaust duct.[26]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition of polymers and the effect of flame retardants.[28][29]
-
Specimen Preparation: A small sample of the material (typically 5-10 mg) is placed in a TGA sample pan.
-
Test Procedure:
-
The sample is heated in a furnace at a controlled rate (e.g., 10 or 20 °C/min) under a specific atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions).[28]
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of initial mass remaining versus temperature, providing information on decomposition temperatures and the amount of char residue.
-
Visualizing Mechanisms and Workflows
Understanding the mechanism of action of flame retardants and having a systematic approach to their selection are crucial. The following diagrams, generated using Graphviz, illustrate these concepts.
Flame Retardant Mechanism of Phosphorus Compounds
Phosphorus-based flame retardants can act in both the condensed (solid) and gas phases to inhibit combustion.
References
- 1. researchgate.net [researchgate.net]
- 2. Flame Retardant RDP Resorcinol bis(diphenyl phosphate) China Manufacturers Suppliers Factory Exporter [novistachem.com]
- 3. Flame retarding PC/ABS resins having superior thermomechanical properties | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. samtion.com [samtion.com]
- 7. 0.1% Max Tpp Content, Resorcinol Bis (diphenyl phosphate) Rdp Flame Retardant - PC/ABS Flame Retardant, Halogen Free Flame Retardant | Made-in-China.com [m.made-in-china.com]
- 8. researchgate.net [researchgate.net]
- 9. marknature.com [marknature.com]
- 10. Ammonium Polyphosphate Price, 2025 Ammonium Polyphosphate Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 11. Ammonium Polyphosphate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 12. marketgrowthreports.com [marketgrowthreports.com]
- 13. What is the price of magnesium hydroxide flame retardant? - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vtalc.com]
- 14. meixi-mgo.com [meixi-mgo.com]
- 15. UL 94 Testing: Horizontal & Vertical Flame Compliance - BONAD BND-PHVF [bndtestequipment.com]
- 16. amade-tech.com [amade-tech.com]
- 17. specialchem.com [specialchem.com]
- 18. lisungroup.com [lisungroup.com]
- 19. Oxygen Index ASTM D2863 [intertek.com]
- 20. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]
- 21. matestlabs.com [matestlabs.com]
- 22. store.astm.org [store.astm.org]
- 23. specialchem.com [specialchem.com]
- 24. measurlabs.com [measurlabs.com]
- 25. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 26. efectis.com [efectis.com]
- 27. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 28. scribd.com [scribd.com]
- 29. eng.uc.edu [eng.uc.edu]
Safety Operating Guide
Proper Disposal of Diphenylphosphinate: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of diphenylphosphinate, offering procedural, step-by-step guidance. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Hazard Information
Before handling this compound, it is critical to be aware of its potential hazards and to implement appropriate safety measures. While specific hazard data may be limited, a cautious approach is mandatory. Some sources indicate that this compound and its precursors may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If handling the solid form and there is a risk of dust generation, a NIOSH-approved respirator for dusts should be used. All handling of the solid should be done in a well-ventilated area, preferably a chemical fume hood.
In case of exposure, follow standard first aid procedures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
Waste Disposal Procedures
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations for hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1] The recommended final disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.[1]
Waste Collection and Storage
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for the collection of this compound waste.[1] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, tight-fitting lid.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard warnings (e.g., "Irritant").[1]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Avoid contact with strong oxidizing agents.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.[1]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the designated hazardous waste container.[1] For grossly contaminated labware, rinse with a suitable organic solvent (e.g., acetone (B3395972) or ethanol), and collect the rinsate as hazardous waste.[1] Then, wash the labware with soap and water.[1]
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] Your EHS office will coordinate the final disposal via high-temperature incineration.[1]
Experimental Protocol: Laboratory-Scale Hydrolysis for Disposal
While sending the waste for incineration is the primary recommended method, in some cases, laboratory-scale hydrolysis to less hazardous compounds may be a consideration before disposal. The following is a general conceptual protocol for the hydrolysis of phosphinates. This is not a validated procedure for this compound and should be approached with caution, starting with very small quantities and under the constant supervision of a qualified chemist.
Principle: The hydrolysis of phosphinates can be achieved under acidic or basic conditions, cleaving the P-O bond to yield the corresponding phosphinic acid and alcohol.
Materials:
-
This compound waste
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Appropriate solvent (if waste is solid)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., round-bottom flask with condenser)
-
Neutralizing agent (e.g., sodium bicarbonate for acid hydrolysis, a weak acid for base hydrolysis)
Procedure (Acid Hydrolysis Example):
-
Setup: In a chemical fume hood, place the this compound waste into a reaction vessel. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent.
-
Acid Addition: Slowly and with stirring, add a molar excess of concentrated hydrochloric acid. An exothermic reaction may occur.
-
Reaction: Gently heat the mixture to reflux for several hours to ensure complete hydrolysis. The exact time and temperature will depend on the specific phosphinate and should be determined on a small scale first.
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or gas chromatography (GC), if feasible.
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid with a suitable base, such as sodium bicarbonate solution. Be cautious of gas evolution.
-
Disposal of Products: The resulting mixture, containing diphenylphosphinic acid and the corresponding alcohol, should still be considered hazardous waste. Collect it in a properly labeled hazardous waste container and dispose of it through your institution's EHS office.
Note: Base-catalyzed hydrolysis is also possible using a strong base like sodium hydroxide. The general principles are similar, involving reaction under heat followed by neutralization.
Data Presentation
| Parameter | Guideline | Source |
| Disposal Method | High-Temperature Incineration | [1] |
| Waste Container Material | High-Density Polyethylene (HDPE) or other compatible material | [1] |
| Labeling Requirements | "Hazardous Waste", "this compound", "Irritant" | [1] |
| Incompatible Materials | Strong oxidizing agents | |
| Drain Disposal | Strictly Prohibited | [1] |
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling and Disposing of Diphenylphosphinate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diphenylphosphinate and its derivatives. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
Immediate Safety and Hazard Information
While specific hazard data for every this compound compound may vary, a cautious approach is mandatory due to the potential for skin, eye, and respiratory irritation associated with organophosphorus compounds.[1] Always consult the specific Safety Data Sheet (SDS) for the compound you are using.
Personal Protective Equipment (PPE):
All personnel handling this compound compounds must wear the following personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[1] | Protects against splashes and potential eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or chloroprene).[3] | Prevents skin contact and irritation.[1] Gloves must be inspected prior to use.[3] |
| Body Protection | A lab coat or chemical-resistant apron must be worn.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | If handling a solid form where dust may be generated, a NIOSH-approved respirator for dusts should be used. All handling of solids should occur in a well-ventilated area, preferably a fume hood.[1][3] | Minimizes inhalation of potentially harmful dust particles. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, sulfur, halogens, and halocarbons.[3]
-
Keep the container tightly closed and, if specified by the manufacturer, store under an inert gas like nitrogen and keep refrigerated.[3][4]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid all direct contact with the chemical. Do not allow the chemical to come into contact with skin, eyes, or clothing.[3]
-
Prevent the inhalation of any dust, mists, or vapors.[4]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition.[3]
-
Wash hands thoroughly after handling.[4]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2]
-
Collect the absorbed material and place it into a designated, labeled hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Plan: A Step-by-Step Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection and Storage:
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.[1]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Storage: Store the hazardous waste container in a secure, designated satellite accumulation area that is well-ventilated and away from sources of ignition.[1]
2. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, are considered contaminated and must be disposed of in the designated hazardous waste container.[1]
-
For grossly contaminated labware, rinse with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and collect the rinsate as hazardous waste.[1] Subsequently, wash the labware with soap and water.[1]
3. Final Disposal Procedure:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1]
-
Incineration: The recommended final disposal method for organophosphorus compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[1] Your EHS office will coordinate this process.[1]
Operational Workflow for Handling and Disposal of this compound
A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
